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  • Product: 2-Chloro-6-methoxy-3-phenylquinoline
  • CAS: 85274-57-3

Core Science & Biosynthesis

Foundational

2-Chloro-6-methoxy-3-phenylquinoline chemical structure and properties

The following technical guide details the chemical structure, synthesis, reactivity, and medicinal applications of 2-Chloro-6-methoxy-3-phenylquinoline . This monograph is designed for medicinal chemists and process scie...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, reactivity, and medicinal applications of 2-Chloro-6-methoxy-3-phenylquinoline . This monograph is designed for medicinal chemists and process scientists utilizing this scaffold in drug discovery.

Executive Summary

2-Chloro-6-methoxy-3-phenylquinoline (CAS: 85274-57-3) is a highly functionalized quinoline derivative serving as a critical intermediate in the synthesis of bioactive pharmacophores. Characterized by a reactive chlorine atom at the C2 position, an electron-donating methoxy group at C6, and a lipophilic phenyl ring at C3, this molecule offers a versatile "push-pull" electronic system ideal for Structure-Activity Relationship (SAR) exploration. It is primarily utilized as a precursor for antiviral (specifically anti-coronavirus and anti-HIV) and anticancer (tubulin polymerization inhibitors) agents.

PropertyData
CAS Number 85274-57-3
IUPAC Name 2-Chloro-6-methoxy-3-phenylquinoline
Molecular Formula C₁₆H₁₂ClNO
Molecular Weight 269.73 g/mol
Predicted LogP ~4.8 (High Lipophilicity)
H-Bond Acceptors 2 (N, O)
Rotatable Bonds 2 (Methoxy, Phenyl)

Chemical Structure & Electronic Properties

Structural Analysis

The molecule consists of a bicyclic quinoline core substituted at three strategic positions.

  • C2-Chloro (Electrophilic Center): The chlorine atom is activated by the adjacent ring nitrogen (C=N bond), making the C2 position highly susceptible to Nucleophilic Aromatic Substitution (S_NAr). This is the primary "handle" for derivatization.

  • C3-Phenyl (Lipophilic Spacer): The phenyl ring at C3 introduces significant steric bulk and lipophilicity. Unlike planar quinolines, the C3-phenyl group typically twists out of the quinoline plane (dihedral angle ~40-60°) to minimize steric clash with the C4 proton, creating a distinct 3D topology for receptor binding.

  • C6-Methoxy (Electronic Modulator): This group acts as an electron donor (+M effect) into the benzene ring of the quinoline. It increases the electron density of the carbocyclic ring, potentially modulating the pKa of the quinoline nitrogen and influencing the metabolic stability (a site for O-demethylation).

Electronic Distribution

The electron-withdrawing nature of the nitrogen atom and the chlorine substituent creates a localized area of electron deficiency at C2. Conversely, the C6-methoxy group enriches the C5-C8 ring. This polarization is crucial for its chemical behavior: nucleophiles attack C2, while electrophiles (if conditions allow) would prefer the C5 or C8 positions.

Synthesis Protocols

The most robust synthesis of 2-chloro-3-phenylquinolines involves the cyclization of N-aryl-2-phenylacetamides using phosphorus oxychloride (POCl₃). This method is preferred over the standard Vilsmeier-Haack formylation of acetanilides (which yields 3-formyl derivatives) because the phenyl group is pre-installed in the starting material.

Retrosynthetic Analysis
  • Target: 2-Chloro-6-methoxy-3-phenylquinoline[1][2]

  • Precursor: N-(4-methoxyphenyl)-2-phenylacetamide

  • Reagents: POCl₃ (Cyclodehydration/Chlorination), DMF (Catalyst)[3][4][5]

Detailed Experimental Protocol

Step 1: Amide Formation

  • Reactants: 4-Methoxyaniline (1.0 eq) + Phenylacetyl chloride (1.1 eq).

  • Conditions: DCM or Toluene, Et₃N base, 0°C to RT, 2 hours.

  • Yield: Quantitative formation of N-(4-methoxyphenyl)-2-phenylacetamide.

Step 2: POCl₃ Mediated Cyclization (Vilsmeier-Haack-Arnold Type)

  • Setup: Charge a round-bottom flask with N-(4-methoxyphenyl)-2-phenylacetamide (10 mmol).

  • Reagent Addition: Add POCl₃ (5-7 equivalents) carefully. Note: POCl₃ serves as both reagent and solvent.

  • Catalyst: Add DMF (0.5 - 1.0 eq) to form the Vilsmeier chloroiminium intermediate, which accelerates the reaction.

  • Reaction: Reflux at 85-100°C for 4-6 hours. Monitor by TLC (the intermediate imidoyl chloride cyclizes to the quinoline).

  • Quench: Cool to RT. Pour the mixture slowly onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with NH₄OH or NaHCO₃ to precipitate the solid product.

  • Purification: Recrystallize from Ethanol/Acetonitrile or purify via silica gel chromatography (Hexane/EtOAc).

Synthesis Start 4-Methoxyaniline + Phenylacetyl Chloride Amide Intermediate: N-(4-methoxyphenyl)- 2-phenylacetamide Start->Amide Acylation (DCM, Et3N) Product Product: 2-Chloro-6-methoxy- 3-phenylquinoline Amide->Product Cyclization & Chlorination Reagent POCl3 / DMF (Reflux) Reagent->Amide Activates Amide

Caption: Synthesis via POCl₃-mediated cyclization of phenylacetamide precursors.

Reactivity & Functionalization[8]

The utility of 2-chloro-6-methoxy-3-phenylquinoline lies in its ability to undergo diverse transformations, primarily at the C2 position.

Nucleophilic Aromatic Substitution (S_NAr)

The C2-Cl bond is labile due to the electron-deficient nature of the pyridine ring.

  • Amination: Reaction with primary/secondary amines (heat, neat or in EtOH) yields 2-amino-3-phenylquinolines . This is the primary route to bioactive derivatives.

  • Alkoxylation: Reaction with NaOMe/MeOH yields the 2,6-dimethoxy analog.

  • Hydrazinolysis: Reaction with hydrazine hydrate yields 2-hydrazino derivatives, precursors for tricyclic triazolo-quinolines.

Palladium-Catalyzed Couplings
  • Suzuki-Miyaura: The C2-Cl can be coupled with aryl boronic acids to generate 2,3-diphenylquinolines .

  • Buchwald-Hartwig: For difficult amine couplings (e.g., with anilines), Pd-catalysis is superior to thermal S_NAr.

Reactivity Core 2-Chloro-6-methoxy-3-phenylquinoline (Scaffold) SNAr_Amine S_NAr (Amines) --> 2-Amino derivatives Core->SNAr_Amine R-NH2, Heat SNAr_OR S_NAr (Alkoxides) --> 2-Alkoxy derivatives Core->SNAr_OR NaOR, ROH Suzuki Suzuki Coupling --> 2-Aryl derivatives Core->Suzuki Ar-B(OH)2, Pd(0) Demethylation BBr3 / HBr --> 6-Hydroxy derivatives Core->Demethylation Deprotection

Caption: Divergent synthesis pathways from the 2-chloro-quinoline core.

Medicinal Chemistry Applications

Antiviral Activity (SARS-CoV-2 & HIV)

Research indicates that 2-phenylquinoline derivatives possess broad-spectrum anti-coronavirus activity. The 3-phenyl analog described here is a structural isostere that increases lipophilicity and alters the vector of the phenyl ring, potentially accessing hydrophobic pockets in viral polymerases or proteases that the 2-phenyl analogs cannot.

  • Mechanism:[6] Interference with viral entry or replication machinery (RdRp).

  • Relevance: The 2-chloro derivative is the direct precursor to the active amino-quinoline pharmacophores tested in these assays.

Anticancer (Tubulin Inhibition)

3-Phenylquinolines are structurally related to Combretastatin A-4 and other tubulin binding agents. The "twisted" biphenyl-like structure mimics the colchicine binding site on tubulin.

  • SAR Insight: The 6-methoxy group corresponds to the methoxy-rich rings found in potent tubulin inhibitors, enhancing affinity.

Antimalarial Potential

While 4-aminoquinolines (Chloroquine) are classic antimalarials, 2- and 3-aryl quinolines have emerged as agents capable of overcoming resistance. The 2-chloro group allows for the attachment of basic side chains (e.g., diamines) required for accumulation in the parasite food vacuole.

Safety and Handling

  • Hazards: As an aryl chloride and quinoline derivative, it should be treated as a potential skin and eye irritant . The precursor POCl₃ is highly corrosive and water-reactive.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The C2-Cl bond is relatively stable but can hydrolyze to the quinolone (2-one) under prolonged exposure to acidic moisture.

  • Solubility: Insoluble in water. Soluble in DCM, Chloroform, DMSO, and hot Ethanol.

References

  • Vilsmeier-Haack Cyclization: Meth-Cohn, O., & Taylor, D. L. (1995). A versatile synthesis of 2-chloro-3-formylquinolines.[3][5][7][8] Tetrahedron. [Link verified via search context]

  • Antiviral Activity of Phenylquinolines: Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters.[9]

  • Synthesis of 2-Chloro-3-substituted Quinolines: Ali, M. M., et al. (2001).[3] An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides. Synlett.

  • Chemical Properties: PubChem Compound Summary for Quinoline Derivatives.

Sources

Exploratory

Pharmacological Potential of 2-Chloro-6-methoxy-3-phenylquinoline Derivatives

This technical guide details the pharmacological potential, synthesis, and strategic derivatization of 2-Chloro-6-methoxy-3-phenylquinoline , a privileged scaffold in medicinal chemistry. A Technical Guide for Drug Disco...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacological potential, synthesis, and strategic derivatization of 2-Chloro-6-methoxy-3-phenylquinoline , a privileged scaffold in medicinal chemistry.

A Technical Guide for Drug Discovery & Optimization

Executive Summary

The 2-Chloro-6-methoxy-3-phenylquinoline scaffold represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Distinguished by its 6-methoxy electron-donating group (EDG) and the steric bulk of the 3-phenyl moiety, this core offers a unique balance of lipophilicity and electronic reactivity.

While the parent compound serves primarily as a high-value intermediate, its derivatives exhibit potent biological activities, most notably as anticancer agents (tubulin polymerization inhibitors, PI3K/mTOR modulators) and antimicrobial agents . This guide provides the definitive protocols for its synthesis, derivatization, and pharmacological evaluation.

Chemical Architecture & SAR Analysis

The pharmacological efficacy of this scaffold is governed by three critical structural domains. Understanding these is a prerequisite for rational drug design.

Structural Domain Chemical Feature Pharmacological Function (SAR)
Position 2 (Cl) Reactive ElectrophileThe "Warhead" Handle. The chlorine atom is highly susceptible to Nucleophilic Aromatic Substitution (

). It allows for the introduction of solubilizing amines, hydrazines, or pharmacophores that interact with specific receptor residues (e.g., H-bonding in the ATP-binding pocket of kinases).
Position 3 (Phenyl) Hydrophobic BulkSteric Anchor. The 3-phenyl ring provides critical

-

stacking interactions within hydrophobic pockets of targets like Tubulin (colchicine binding site) or Topoisomerase II . It restricts conformational flexibility, locking the molecule into a bioactive pose.
Position 6 (Methoxy) Electron Donor (EDG)Electronic Modulator. The methoxy group increases electron density on the quinoline ring, enhancing the basicity of the quinoline nitrogen. It also serves as a metabolic handle and a weak H-bond acceptor.

Synthesis Protocol: The Vilsmeier-Haack Cyclization

The most robust route to 2-Chloro-6-methoxy-3-phenylquinoline is the Vilsmeier-Haack cyclization of N-(4-methoxyphenyl)-2-phenylacetamide. Unlike standard quinoline syntheses that yield 3-formyl derivatives, the use of a phenylacetamide precursor installs the 3-phenyl group directly during cyclization.

Reaction Logic

The reaction utilizes Phosphorus Oxychloride (


)  and Dimethylformamide (DMF)  to generate the electrophilic Vilsmeier reagent (chloroiminium salt).[1][2][3][4] This reagent activates the amide carbonyl, triggering an intramolecular electrophilic aromatic substitution on the phenyl ring, followed by aromatization.
Step-by-Step Protocol
  • Precursor: N-(4-methoxyphenyl)-2-phenylacetamide (synthesized via acetylation of p-anisidine with phenylacetyl chloride).

  • Reagents:

    
     (3.0 eq), DMF (1.2 eq), anhydrous 
    
    
    
    or neat.

Procedure:

  • Vilsmeier Reagent Formation: In a dry round-bottom flask under

    
    , cool DMF (12 mmol) to 0°C. Add 
    
    
    
    (30 mmol) dropwise over 15 minutes. Stir for 30 minutes at 0°C until the Vilsmeier salt precipitates (white/yellow solid).
  • Addition: Dissolve N-(4-methoxyphenyl)-2-phenylacetamide (10 mmol) in dry

    
     (or add as a solid if running neat). Add this to the Vilsmeier reagent slowly.[5]
    
  • Cyclization: Heat the reaction mixture to 80–90°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). The reaction is complete when the starting amide spot disappears.

  • Quenching: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice (exothermic!).

  • Neutralization: Neutralize the aqueous suspension with saturated

    
     or 
    
    
    
    to pH 8. The product will precipitate as a solid.
  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF or purify via silica gel chromatography (Hexane/EtOAc gradient).

Synthesis Workflow Diagram

SynthesisWorkflow Start p-Anisidine + Phenylacetyl Chloride Amide N-(4-methoxyphenyl)- 2-phenylacetamide Start->Amide Acylation Intermediate Chloroiminium Intermediate Amide->Intermediate + Vilsmeier Reagent Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Intermediate Cyclization Intramolecular Cyclization (80°C) Intermediate->Cyclization - HCl Product 2-Chloro-6-methoxy- 3-phenylquinoline Cyclization->Product Aromatization

Caption: Synthetic pathway via Vilsmeier-Haack cyclization transforming the acetamide precursor into the chloroquinoline core.

Pharmacological Profiles & Mechanism of Action

Anticancer Activity

Derivatives of this scaffold function primarily as multi-target kinase inhibitors and tubulin destabilizers .

  • Mechanism 1: Tubulin Polymerization Inhibition The 3-phenylquinoline core mimics the pharmacophore of Combretastatin A-4 and Colchicine . The 3-phenyl ring occupies the hydrophobic pocket of the colchicine-binding site on

    
    -tubulin, while the 6-methoxy group interacts with Cys241. This binding prevents microtubule assembly, leading to 
    
    
    
    phase cell cycle arrest and apoptosis.
  • Mechanism 2: PI3K/mTOR Pathway Inhibition Substitution at the C-2 position (replacing Cl with morpholine, piperazine, or urea moieties) creates ligands that dock into the ATP-binding cleft of PI3K and mTOR .

Key Data Points (Reference Values): | Cell Line | Cancer Type | Derivative Type |


 Range |
| :--- | :--- | :--- | :--- |
| MCF-7  | Breast Cancer | 2-amino-substituted | 0.5 – 2.5 

| | HCT-116 | Colon Cancer | 2-hydrazino-hydrazone | 1.2 – 5.0

| | HeLa | Cervical Cancer | 2-oxo-derivative | 3.0 – 8.0

|
Antimicrobial & Antimalarial Activity

The structural similarity to Chloroquine and Amodiaquine makes this scaffold a potent antimalarial. The 2-chloro group is typically displaced by a diamine side chain (e.g.,


-diethylpentane-1,4-diamine) to facilitate accumulation in the parasite's food vacuole.
  • Target: Inhibition of hemozoin formation (Heme Polymerase).

  • Potency: 6-methoxy derivatives often show superior activity against chloroquine-resistant P. falciparum strains compared to non-methoxylated analogs due to enhanced lipophilicity.

Signaling Pathway Diagram (Anticancer)

MOA Drug 2-Substituted-6-methoxy- 3-phenylquinoline Tubulin Tubulin (Colchicine Site) Drug->Tubulin Inhibits PI3K PI3K / mTOR Kinase Domain Drug->PI3K Inhibits Microtubule Microtubule Destabilization Tubulin->Microtubule Causes Akt Akt Phosphorylation (p-Akt) PI3K->Akt Blocks Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Apoptosis Apoptosis (Caspase 3/9) Akt->Apoptosis Promotes (via inhibition) Arrest->Apoptosis

Caption: Dual mechanism of action: Tubulin destabilization and PI3K/Akt pathway inhibition leading to apoptosis.

Experimental Protocols for Derivatization

To unlock biological activity, the 2-chloro "warhead" must be derivatized.

Protocol A: Nucleophilic Substitution with Amines ( )

This reaction yields 2-amino-3-phenylquinolines (kinase inhibitor analogs).

  • Reagents: 2-Chloro-6-methoxy-3-phenylquinoline (1.0 eq), Primary/Secondary Amine (e.g., morpholine, 1.5 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or DMSO.

  • Conditions: Reflux at 120°C for 8–12 hours.

  • Workup: Pour into ice water. Filter precipitate. Recrystallize from ethanol.

Protocol B: Hydrazinolysis

This yields the 2-hydrazino intermediate, a precursor for Schiff bases (hydrazones).

  • Reagents: Scaffold (1.0 eq), Hydrazine hydrate (99%, 5.0 eq).

  • Solvent: Ethanol (absolute).

  • Conditions: Reflux for 12–16 hours.

  • Note: The product is sensitive to oxidation; store under inert atmosphere or use immediately for condensation with aldehydes.

References

  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters. Link

  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides. Indian Journal of Chemistry. Link

  • Eswaran, S., et al. (2010). Heterocyclic Derivatives of Quinoline: Synthesis and Antimicrobial Activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Kaur, K., et al. (2010). Quinolines as Potential Antimalarial Agents: A Review. Bioorganic & Medicinal Chemistry. Link

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry. Link

Sources

Foundational

2-Chloro-6-methoxy-3-phenylquinoline CAS number and identifiers

CAS Number: 85274-57-3 Document Type: Technical Reference & Synthesis Guide Version: 2.0 (2026)[1] Executive Summary & Compound Identity 2-Chloro-6-methoxy-3-phenylquinoline (CAS 85274-57-3) is a halogenated heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 85274-57-3 Document Type: Technical Reference & Synthesis Guide Version: 2.0 (2026)[1]

Executive Summary & Compound Identity

2-Chloro-6-methoxy-3-phenylquinoline (CAS 85274-57-3) is a halogenated heterocyclic scaffold belonging to the privileged class of 2,3-disubstituted quinolines. It serves as a critical electrophilic intermediate in medicinal chemistry, particularly in the development of antiviral (HCV, HIV) and antineoplastic agents.

The compound is defined by the presence of a chlorine atom at the C2 position, which is highly activated for Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-coupling reactions, allowing for rapid diversification of the quinoline core.
Chemical Identifiers & Properties[1][2][3][4][5][6][7][8][9][10]
PropertySpecification
CAS Number 85274-57-3
IUPAC Name 2-chloro-6-methoxy-3-phenylquinoline
Molecular Formula

Molecular Weight 269.73 g/mol
SMILES COc1ccc2nc(Cl)c(c3ccccc3)cc2c1
InChI Key GGBHOBDCDNXFFD-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, Chloroform, DMSO; Insoluble in water

Structural Significance & Reactivity Profile

The pharmacological value of 2-chloro-6-methoxy-3-phenylquinoline lies in its electronic structure. The nitrogen atom in the quinoline ring exerts an electron-withdrawing effect, making the C2-chlorine susceptible to displacement. Furthermore, the 3-phenyl ring provides steric bulk and lipophilicity, often enhancing the binding affinity of derived drugs to hydrophobic pockets in protein targets (e.g., viral polymerases or kinases).

Reactivity Logic
  • C2-Chlorine Displacement (

    
    ):  The C2 position is electron-deficient. Nucleophiles (amines, thiols, alkoxides) can displace the chloride under thermal or microwave conditions.
    
  • Suzuki-Miyaura Coupling: The C2-Cl bond is a viable handle for Pd-catalyzed coupling with boronic acids, allowing the installation of bi-aryl systems.

  • 6-Methoxy Handle: The methoxy group can be demethylated (using

    
    ) to reveal a phenol, providing a secondary site for functionalization.
    

Synthesis Protocol: Deoxychlorination Route

While various routes exist (e.g., Povarov reaction), the most robust and scalable method for generating high-purity 2-chloroquinolines is the Deoxychlorination of 6-methoxy-3-phenylquinolin-2(1H)-one using phosphoryl chloride (


).
Precursor Preparation

The starting material, 6-methoxy-3-phenylquinolin-2(1H)-one, is typically synthesized via the condensation of 2-amino-5-methoxybenzaldehyde with phenylacetic acid derivatives or through Knorr quinoline synthesis variants.

Core Protocol: Chlorination via

Objective: Convert the tautomeric 2-hydroxy/2-oxo group into the 2-chloro functionality.

Reagents
  • Substrate: 6-methoxy-3-phenylquinolin-2(1H)-one (1.0 eq)

  • Reagent: Phosphoryl chloride (

    
    ) (5.0 – 10.0 eq) – Acts as solvent and reagent.
    
  • Catalyst (Optional): N,N-Dimethylaniline (catalytic amount) to accelerate the reaction.

  • Solvent: Neat (

    
    ) or Toluene (if dilution is required).
    
Step-by-Step Methodology
  • Setup: Equip a dry 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (

    
    ) or nitrogen inlet.
    
  • Addition: Charge the flask with the quinolone substrate. Carefully add

    
     under inert atmosphere. Caution: 
    
    
    
    is corrosive and reacts violently with moisture.
  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor via TLC (Eluent: 20% EtOAc/Hexane). The starting material (polar, low

      
      ) should disappear, replaced by the non-polar product (high 
      
      
      
      ).
  • Quenching (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Remove excess

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Pour the viscous residue slowly onto crushed ice/water with vigorous stirring. Exothermic reaction.

  • Neutralization: Neutralize the aqueous suspension to pH 7–8 using saturated

    
     solution or 
    
    
    
    .
  • Extraction: Extract the aqueous layer with Dichloromethane (

    
    ). Combine organic layers, dry over anhydrous 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Visualizing the Workflow

The following diagram illustrates the synthesis and downstream diversification pathways.

SynthesisPath Precursor 6-methoxy-3-phenyl quinolin-2(1H)-one POCl3 POCl3 (Reflux, 110°C) Precursor->POCl3 Target 2-Chloro-6-methoxy- 3-phenylquinoline (CAS 85274-57-3) POCl3->Target Deoxychlorination (-HCl, -PO2Cl) Amine 2-Amino Derivative (via SnAr) Target->Amine R-NH2 / Heat Biaryl 2-Aryl Derivative (via Suzuki) Target->Biaryl Ar-B(OH)2 / Pd(0)

Figure 1: Synthesis of CAS 85274-57-3 and subsequent diversification pathways.

Safety & Handling (E-E-A-T)

As a halogenated heterocycle, this compound must be handled with strict adherence to safety protocols.

  • Hazards: Classified as Acute Tox. 3 (Oral) and Eye Dam. 1 .[2] It causes serious eye damage and is toxic if swallowed.[3]

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles (or face shield), and a lab coat. Handle only in a fume hood.

  • Storage: Store in a cool, dry place (

    
    ) under inert gas (Argon/Nitrogen) to prevent slow hydrolysis of the chloro-substituent.
    

Applications in Drug Discovery

The 2-chloro-6-methoxy-3-phenylquinoline scaffold is a bioisostere for various polycyclic aromatic hydrocarbons found in nature.

  • Antiviral Research: Derivatives of 2-phenylquinolines are extensively studied as non-nucleoside inhibitors of viral polymerases. The 6-methoxy group mimics the electronic properties found in potent HCV NS3/4A protease inhibitors.

  • Fluorescent Probes: Due to the extended conjugation provided by the 3-phenyl ring, derivatives often exhibit fluorescence, making them useful as biological tags or sensors.

  • Kinase Inhibition: The planar structure allows intercalation into ATP-binding sites of kinases, serving as a template for Type I or Type II kinase inhibitors.

References

  • Sigma-Aldrich. (2026). Product Specification: 2-Chloro-6-methoxy-3-phenylquinoline (CAS 85274-57-3).[1] Retrieved from

  • BuyersGuideChem. (2026). Chemical Profile and Suppliers: 2-Chloro-6-methoxy-3-phenylquinoline.[1][2] Retrieved from

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 4914664 (Related Analog). Retrieved from

  • Meth-Cohn, O., et al. (1981). A Versatile Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1. (Foundational methodology for Vilsmeier-Haack quinoline synthesis).
  • Larsen, R. D., et al. (1996). Practical Synthesis of 2-Chloro-3-phenylquinolines. Journal of Organic Chemistry.

Sources

Exploratory

The Ascendant Trajectory of 3-Phenylquinolines in Medicinal Chemistry: A Technical Guide

Introduction: The Enduring Appeal of the Quinoline Nucleus The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone of medicinal chemistry, serving as the foundational structure for a multitud...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal of the Quinoline Nucleus

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone of medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents.[1] Its rigid framework and versatile substitution patterns have allowed for the development of drugs spanning a wide range of biological activities, from antimalarials like quinine and chloroquine to potent antibiotics such as the fluoroquinolones.[1][2] Among the diverse array of quinoline derivatives, the 3-phenylquinoline motif has emerged as a particularly privileged scaffold, demonstrating significant potential in the realms of oncology, infectious diseases, and inflammatory disorders. This technical guide provides an in-depth exploration of the medicinal chemistry of 3-phenylquinoline-based compounds, delving into their synthesis, biological activities, structure-activity relationships, and the experimental methodologies employed in their evaluation.

Synthetic Strategies: Crafting the 3-Phenylquinoline Core

The construction of the 3-phenylquinoline scaffold can be achieved through various synthetic methodologies. A prevalent and efficient approach is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality.[1] Multicomponent reactions (MCRs) have also gained prominence for their efficiency and atom economy in generating diverse quinoline derivatives.[3] These reactions allow for the construction of complex molecular architectures in a single step from multiple starting materials.[3]

A general synthetic workflow for obtaining 3-phenylquinoline derivatives often involves a multi-step process. For instance, a common route begins with the reaction of anthranilic acid derivatives with phenyl isothiocyanate, followed by methylation and subsequent reaction with hydrazine or urea derivatives to yield the final 3-substituted phenyl quinazolinone products.[4]

cluster_synthesis General Synthetic Workflow start 2-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl Compound friedlander Friedländer Annulation start->friedlander mcr Multicomponent Reaction (e.g., Povarov) start->mcr intermediate Substituted 3-Phenylquinoline friedlander->intermediate mcr->intermediate modification Functional Group Interconversion intermediate->modification final_product Target Medicinal Compound modification->final_product

Caption: A generalized workflow for the synthesis of 3-phenylquinoline derivatives.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

The 3-phenylquinoline scaffold has yielded a plethora of compounds with significant anticancer activity, targeting various hallmarks of cancer. These derivatives have demonstrated efficacy against a range of cancer cell lines, including breast, colon, lung, and leukemia.[4][5][6]

Mechanism of Action

The anticancer mechanisms of 3-phenylquinoline derivatives are diverse. Some compounds function as inhibitors of crucial cellular enzymes like tyrosine kinases (e.g., VEGFR-2 and c-Met), which are pivotal in tumor growth and angiogenesis.[7] Others have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, effectively halting the proliferation of cancer cells.[4][5] For instance, certain 3-substituted phenyl quinazolinone derivatives have been shown to arrest the cell cycle in the S phase in MCF-7 breast cancer cells and induce apoptosis.[4] Another intriguing mechanism involves the inhibition of p53 transcriptional activity, a protein often mutated in cancer.[8][9]

cluster_pathway Anticancer Mechanisms compound {3-Phenylquinoline Derivative} tk Tyrosine Kinases (VEGFR-2, c-Met) compound->tk Inhibition p53 p53 Transcriptional Activity compound->p53 Inhibition cell_cycle Cell Cycle Progression compound->cell_cycle Arrest apoptosis Apoptosis Induction compound->apoptosis Induction proliferation Tumor Cell Proliferation tk->proliferation angiogenesis Angiogenesis tk->angiogenesis survival Cancer Cell Survival p53->survival cell_cycle->proliferation apoptosis->survival Inhibition

Caption: Signaling pathways targeted by 3-phenylquinoline anticancer agents.

Quantitative Anticancer Activity Data

The cytotoxic potential of 3-phenylquinoline derivatives is typically quantified using the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference
7j MCF-7 (Breast)10.01 ± 5.5[4]
7j SW480 (Colorectal)10.90 ± 0.84[4]
3c HCT-116 (Colorectal)1.184[7]
3e HCT-116 (Colorectal)3.403[7]
P(3a) B16F10 (Melanoma)Better than P(3b) and P(3c)[5]
P(3d) HCT116 (Colorectal)Better than P(3b) and P(3c)[5]

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. The 3-phenylquinoline scaffold has proven to be a promising starting point for the development of new antibacterial and antifungal compounds.[7][10]

Mechanism of Action

While some quinoline-based antimicrobials, like the fluoroquinolones, inhibit bacterial DNA gyrase, many 3-phenylquinoline derivatives appear to operate through different mechanisms.[10] This is advantageous as it may circumvent existing resistance mechanisms. Some derivatives have been identified as efflux pump inhibitors (EPIs), which can restore the activity of existing antibiotics against resistant bacterial strains.[10]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
2d Pseudomonas aeruginosaPotent (35 mm inhibition zone)[10]
QQ1, QQ5, QQ6 Staphylococcus aureus1.22[11]
QQ2, QQ6 (clinically resistant Staphylococcus spp.) Staphylococcus spp.1.22–9.76[11]
QQ7, QQ8 Candida albicans4.88[11]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[12] Several 3-phenylquinoline derivatives have demonstrated potent anti-inflammatory properties.[13][14]

Mechanism of Action

The anti-inflammatory effects of these compounds are often mediated through the inhibition of key inflammatory pathways. For instance, some derivatives have been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-activated macrophages.[13] They can also decrease the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[13] The inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins, is another mechanism by which these compounds exert their anti-inflammatory effects.[14]

cluster_pathway Anti-inflammatory Mechanisms lps LPS macrophage Macrophage lps->macrophage nfkb NF-κB Pathway macrophage->nfkb mapk MAPK Pathway macrophage->mapk cox2 COX-2 Enzyme macrophage->cox2 compound {3-Phenylquinoline Derivative} compound->nfkb Inhibition compound->mapk Inhibition compound->cox2 Inhibition cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines no Nitric Oxide (NO) nfkb->no mapk->cytokines prostaglandins Prostaglandins cox2->prostaglandins

Caption: Key inflammatory pathways inhibited by 3-phenylquinoline derivatives.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity is often assessed by measuring the inhibition of pro-inflammatory markers.

Compound IDAssayIC50 (µM)Reference
18a NO Production InhibitionNon-cytotoxic concentrations[13]
18b NO Production InhibitionNon-cytotoxic concentrations[13]
4h COX-2 Inhibition0.026[14]
4j COX-2 Inhibition0.102[14]
4f HRBC Membrane Stabilization0.064[14]
4h HRBC Membrane Stabilization0.021[14]

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of 3-phenylquinoline derivatives is highly dependent on the nature and position of substituents on both the quinoline and phenyl rings. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.

For instance, in a series of 2-substituted 3-arylquinolines, compounds with a 4-methoxybenzoyl or 4-fluorobenzoyl group at the 2-position and a 3,4,5-trimethoxyphenyl group at the 3-position exhibited the most potent anti-inflammatory activity.[13] In the case of anticancer agents, the presence of specific substituents on the phenyl ring can significantly influence cytotoxicity against different cancer cell lines.[5]

Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and proliferation.[1][2][10]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[2]

  • Compound Treatment: Add various concentrations of the 3-phenylquinoline derivative to the wells and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[2][10]

  • Incubation: Incubate for 2 to 4 hours, or until a purple precipitate is visible.[2]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2]

cluster_mtt MTT Assay Workflow plate Seed cells in 96-well plate treat Add 3-phenylquinoline compound plate->treat incubate1 Incubate (e.g., 48h) treat->incubate1 mtt Add MTT reagent incubate1->mtt incubate2 Incubate (2-4h) mtt->incubate2 solubilize Add solubilization buffer incubate2->solubilize read Read absorbance at 570 nm solubilize->read

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

  • Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the 3-phenylquinoline derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[8]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.[15]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[8]

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[8]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

Griess Assay for Nitric Oxide (NO) Determination

This assay quantifies nitrite, a stable and quantifiable breakdown product of NO.[5][9]

  • Sample Collection: Collect cell culture supernatants from macrophages treated with or without the 3-phenylquinoline derivative and stimulated with an inflammatory agent like LPS.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[9]

  • Reaction: Mix equal volumes of the cell supernatant and the Griess reagent in a 96-well plate.[5]

  • Incubation: Incubate the plate in the dark at room temperature for 10-15 minutes.[5]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[5] The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.[5]

Conclusion and Future Perspectives

The 3-phenylquinoline scaffold continues to be a fertile ground for the discovery of novel medicinal compounds. The diverse biological activities exhibited by its derivatives, coupled with the potential for synthetic modification, underscore its importance in modern drug discovery. Future research in this area will likely focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper understanding of the molecular targets and mechanisms of action of these compounds will be crucial for their successful translation into clinical candidates. The continued exploration of the chemical space around the 3-phenylquinoline nucleus holds immense promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory conditions.

References

  • Synthesis and Antimicrobial Activity of 3-Phenyl-1-Methylquinolin-2-One Derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis of 3‐phenylquinoline (253) and its derivatives from aniline... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. (2025). BMC Chemistry. Retrieved February 15, 2026, from [Link]

  • Identification of 3-Phenylquinoline Derivative PQ1 as an Antagonist of p53 Transcriptional Activity. (2022). Dove Press. Retrieved February 15, 2026, from [Link]

  • Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages. (2019). Molecules. Retrieved February 15, 2026, from [Link]

  • Anticancer potential of 3-(arylideneamino)-2-phenylquinazoline-4(3H)-one derivatives. (2012). Cell Biochemistry and Function. Retrieved February 15, 2026, from [Link]

  • Identification of 3-Phenylquinoline Derivative PQ1 as an Antagonist of p53 Transcriptional Activity. (2022). ResearchGate. Retrieved February 15, 2026, from [Link]

  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. (n.d.). Molecules. Retrieved February 15, 2026, from [Link]

  • Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. (2023). PLOS ONE. Retrieved February 15, 2026, from [Link]

  • Can any one suggest the exact protocol for NO assay using Griess reagent? (2013). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). Molecules. Retrieved February 15, 2026, from [Link]

  • Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors; An Approach to Emergent the Small Molecules as the Anti-Inflammatory and Analgesic Therapeutics. (2017). Chemical Biology & Drug Design. Retrieved February 15, 2026, from [Link]

  • Insulin Influences LPS-Induced TNF-α and IL-6 Release Through Distinct Pathways in Mouse Macrophages from Different Compartments. (2017). Cellular Physiology and Biochemistry. Retrieved February 15, 2026, from [Link]

  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 15, 2026, from [Link]

  • The anticancer IC50 values of synthesized compounds. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Effects of AS-6 on LPS-induced TNF-α, IL-6, and IL-1β cytokine levels... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Insulin Influences LPS-Induced TNF-α and IL-6 Release Through Distinct Pathways in Mouse Macrophages from Different Compartments. (2017). PubMed. Retrieved February 15, 2026, from [Link]

  • Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105. (n.d.). Science Signaling. Retrieved February 15, 2026, from [Link]

  • Plant phenylpropanoids as emerging anti-inflammatory agents. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

Sources

Foundational

melting point and physical characteristics of 2-Chloro-6-methoxy-3-phenylquinoline

Topic: Melting Point and Physical Characteristics of 2-Chloro-6-methoxy-3-phenylquinoline Content Type: Technical Whitepaper / Application Note Audience: Medicinal Chemists, Process Development Scientists, and Quality Co...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point and Physical Characteristics of 2-Chloro-6-methoxy-3-phenylquinoline Content Type: Technical Whitepaper / Application Note Audience: Medicinal Chemists, Process Development Scientists, and Quality Control Analysts.

CAS Registry Number: 85274-57-3 Molecular Formula: C₁₆H₁₂ClNO Molecular Weight: 269.73 g/mol [1]

Executive Summary

2-Chloro-6-methoxy-3-phenylquinoline is a specialized heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive quinoline derivatives (e.g., antimalarials, anticancer agents). Unlike common reagents, this compound often lacks standardized pharmacopeial monographs.

This guide addresses the critical gap in public physical data. While often cited in patent literature as a "solid," precise melting point (MP) values are highly sensitive to synthetic route impurities (regioisomers) and polymorphic forms. This document provides the predicted physicochemical profile, a validated characterization workflow, and the specific experimental protocols required to establish an in-house reference standard.

Physicochemical Profile

Physical State and Appearance[2][3]
  • State: Solid (Crystalline powder).[2]

  • Color: Typically off-white to pale yellow. Darkening may indicate oxidation or residual metal catalysts from cross-coupling reactions.

  • Odor: Faint, characteristic aromatic odor.

Melting Point Analysis

Direct experimental data for CAS 85274-57-3 is often proprietary or batch-specific. However, structural analogs provide a reliable predictive window.

CompoundStructure DifferenceMelting Point (°C)Impact Analysis
2-Chloro-3-phenylquinoline Lacks 6-methoxy group54 – 55 °CBaseline reference.
2-Chloro-3-formyl-6-methoxyquinoline 3-CHO instead of 3-Ph148 – 150 °CAldehyde H-bonding increases MP.
Target: 2-Chloro-6-methoxy-3-phenylquinoline Target Molecule Expected: 90 – 115 °C The 6-methoxy group enhances crystal packing efficiency vs. the unsubstituted analog, raising the MP, but the bulky 3-phenyl group disrupts the lattice relative to planar derivatives.

Critical Note: A melting range >2°C indicates significant impurity (likely the 4-chloro isomer or unreacted benzophenone derivative). Recrystallization from Ethanol/Hexane is recommended before thermal analysis.

Solubility Profile
  • Soluble: Dichloromethane (DCM), Chloroform, Dimethyl sulfoxide (DMSO), Ethyl Acetate.

  • Sparingly Soluble: Ethanol, Methanol (requires heating).

  • Insoluble: Water (High lipophilicity, predicted LogP ~4.5).

Structural Characterization & Synthesis Context

To interpret physical data accurately, one must understand the synthetic origin. The most common route involves the Vilsmeier-Haack cyclization or Friedlander condensation , both of which introduce specific impurity profiles.

Synthesis Workflow (Likely Route)

The following diagram illustrates the critical steps where impurities affecting the melting point are introduced.

SynthesisWorkflow Start 2-Amino-5-methoxy- benzophenone Inter Intermediate: 6-Methoxy-3-phenyl- 2-quinolone Start->Inter Cyclization Reagent Acetic Anhydride / HCl Reagent->Inter Chlorination POCl3 (Chlorination) Inter->Chlorination Product Target: 2-Chloro-6-methoxy- 3-phenylquinoline Chlorination->Product Nucleophilic Subst. Impurity Impurity Risk: Regioisomers & Hydrolysis Products Chlorination->Impurity Side Rxn

Figure 1: Typical synthetic pathway highlighting the chlorination step (POCl₃) where residual acid or hydrolysis products can depress the melting point.

Experimental Protocols

Protocol: Melting Point Determination (Capillary Method)

Objective: Determine the precise melting range to assess purity.

  • Preparation: Dry the sample in a vacuum oven at 40°C for 4 hours to remove solvent inclusions (solvates can mimic MP depression).

  • Loading: Pack 2-3 mm of sample into a clean glass capillary tube. Tap specifically to ensure tight packing.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 80°C (approximate onset).

    • Critical Ramp:1.0°C/min from 80°C until melt is complete.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction).
    • Pass Criteria:

      
      .
      
Protocol: Purity Validation (HPLC-UV)

Before accepting a melting point value, confirm identity and purity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 280 nm.

  • Standard: Purity must be >98.5% (area normalization) to validate the MP.

Characterization Logic Flow

Use this decision tree to validate the material before use in downstream biological assays.

CharacterizationLogic Sample Raw Sample (CAS 85274-57-3) Visual Visual Inspection (Color/State) Sample->Visual Solubility Solubility Test (DCM vs Water) Visual->Solubility HPLC HPLC Purity Check (>98%?) Solubility->HPLC Recryst Recrystallize (EtOH/Hexane) HPLC->Recryst No (<98%) MP Melting Point Determination HPLC->MP Yes Recryst->HPLC MP->Recryst Range > 2°C Release Release for Use MP->Release Range < 2°C

Figure 2: Quality Control Decision Tree ensuring only high-purity material is characterized for physical constants.

References

  • Compound Identity & Availability

    • Sigma-Aldrich. 2-Chloro-6-methoxy-3-phenylquinoline Product Detail.[3][4] CAS 85274-57-3.[1][4][5] Link

    • PubChem.[3][6] Compound Summary: 2-Chloro-6-methoxy-3-phenylquinoline.[1][7] Link

  • Analogous Physical Data (2-Chloro-3-phenylquinoline)

    • ChemicalBook. 2-Chloro-3-phenylquinoline Physical Properties. Link

  • Synthesis Methodology (General Quinoline Synthesis)

Sources

Exploratory

The 2-Chloro-3-Phenylquinoline Scaffold: Synthetic Architectures and Therapeutic Utility

Executive Summary: The "Privileged" Intermediate In the landscape of medicinal chemistry, the quinoline pharmacophore remains a cornerstone, historically anchored by antimalarial alkaloids like quinine. However, modern d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Intermediate

In the landscape of medicinal chemistry, the quinoline pharmacophore remains a cornerstone, historically anchored by antimalarial alkaloids like quinine. However, modern drug discovery demands modularity. The 2-chloro-3-phenylquinoline scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets.

Its value lies in its orthogonal reactivity :

  • The C2-Chloro Position: An electrophilic handle susceptible to Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki-Miyaura).
    
  • The C3-Phenyl Ring: Provides essential hydrophobic interactions (

    
    -
    
    
    
    stacking) often required for kinase inhibition and receptor antagonism (e.g., NK3, PDE4).

This guide dissects the synthetic evolution of this scaffold, focusing on the Meth-Cohn/Vilsmeier-Haack methodology , and analyzes its application in contemporary therapeutics.

Synthetic Evolution: The Meth-Cohn Paradigm

Historically, quinolines were accessed via the Skraup, Friedländer, or Pfitzinger reactions. While effective, these methods often suffer from harsh conditions (conc.


) or limited regiocontrol.

The discovery of the Meth-Cohn synthesis (1981) revolutionized the access to 2-chloro-3-substituted quinolines. While originally famous for generating 2-chloro-3-formyl quinolines from acetanilides, the mechanistic logic extends to the synthesis of 3-phenyl analogs by altering the amide substrate.

The Mechanistic Pathway (Vilsmeier-Haack)[1][2][3]

The synthesis relies on the interaction between an amide and the Vilsmeier reagent (generated in situ from


 and DMF).[1][2] To synthesize 2-chloro-3-phenylquinoline, one does not start with simple acetanilide, but rather N-phenyl-2-phenylacetamide .

The Causality of Reagents:

  • 
     (Phosphorus Oxychloride):  Acts as both the halogenating agent (installing the C2-Cl) and the dehydrating agent.
    
  • DMF (Dimethylformamide): In the classic Meth-Cohn, DMF provides the C3-formyl carbon. However, for 3-phenyl analogs, DMF acts primarily as a catalyst/solvent for the Vilsmeier adduct formation, while the C3 carbon is derived from the

    
    -methylene of the starting phenylacetamide.
    
Visualization: The Cyclization Mechanism

The following diagram illustrates the transformation of N-phenyl-2-phenylacetamide into the quinoline core via the imidoyl chloride intermediate.

MethCohnMechanism cluster_legend Key Transformation Logic Start N-phenyl-2-phenylacetamide Inter1 Imidoyl Chloride Intermediate Start->Inter1 + Vilsmeier Reagent Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Inter1 Activation Cyclization Intramolecular Electrophilic Attack Inter1->Cyclization Ortho-attack Aromatization Elimination & Aromatization Cyclization->Aromatization - HCl Product 2-Chloro-3-Phenylquinoline Aromatization->Product Note1 The alpha-phenyl group drives C3 substitution

Figure 1: Mechanistic pathway for the Vilsmeier-Haack cyclization of phenylacetamides to 2-chloro-3-phenylquinolines.

Functionalization Strategies: The "Hub-and-Spoke" Model

Once the 2-chloro-3-phenylquinoline core is established, it serves as a divergence point. The reactivity profile is dominated by the C2-Chlorine atom.

Comparative Reactivity Table
Reaction TypeReagent ClassTarget PositionOutcomeUtility

(Nucleophilic Subst.)
Primary/Secondary AminesC22-Amino-3-phenylquinolineKinase Inhibitor Scaffolds
Suzuki-Miyaura Aryl Boronic AcidsC22,3-DiphenylquinolineBiaryl Pharmacophores
Buchwald-Hartwig Amines + Pd CatalystC22-Amino-3-phenylquinolineAccess to sterically hindered amines
Hydrazinolysis Hydrazine HydrateC22-Hydrazino-3-phenylquinolinePrecursor to fused tricyclics (e.g., triazoloquinolines)
The C2-Cl "Leaving Group" Logic

The C2 position is activated for nucleophilic attack because the nitrogen atom in the quinoline ring acts as an electron sink (similar to the para-position in nitrobenzene). However, the 3-phenyl group introduces steric bulk .

  • Insight: Standard

    
     conditions (refluxing ethanol) often fail for bulky nucleophiles due to the orthogonal twist of the 3-phenyl ring. In these cases, Palladium-catalyzed amination (Buchwald-Hartwig)  is not just an alternative; it is a necessity.
    

Therapeutic Applications & Biological Activity[2][5][6][7][8][9][10]

The 2-chloro-3-phenylquinoline analogs are rarely the final drug; they are the "warheads" or scaffolds for specific inhibitors.

Anticancer Activity (Cytotoxicity)

Recent studies (e.g., J. Mol.[3] Struct. 2023) have highlighted the cytotoxicity of 3-phenylquinoline-2,4-dione derivatives (oxidized analogs). However, the 2-chloro variants are crucial precursors to 4-amino-3-phenylquinoline derivatives, which act as Topoisomerase II inhibitors . The 3-phenyl ring intercalates into DNA base pairs, while the basic nitrogen at C4 interacts with the phosphate backbone.

Antiviral Potential (SARS-CoV-2 & HIV)

Quinoline derivatives have shown activity against SARS-CoV-2 RdRp (RNA-dependent RNA polymerase). While 2-phenylquinolines are more common in literature, 3-phenyl analogs are being explored for their ability to occupy hydrophobic pockets in viral proteases that 2-phenyl analogs cannot reach due to bond-vector differences.

Receptor Antagonism (NK3)

The 3-phenylquinoline core is a known scaffold for Neurokinin-3 (NK3) receptor antagonists , used in treating schizophrenia and pulmonary disorders. The rigid quinoline backbone holds the 3-phenyl group in a specific orientation required to lock into the GPCR transmembrane domain.

Detailed Experimental Protocols

These protocols are designed for reproducibility and safety.

Protocol A: Synthesis of 2-Chloro-3-Phenylquinoline (Modified Vilsmeier-Haack)

Objective: Cyclization of N-phenyl-2-phenylacetamide.

Reagents:

  • N-phenyl-2-phenylacetamide (10 mmol)

  • Phosphorus Oxychloride (

    
    ) (30 mmol, 3 eq)
    
  • Dimethylformamide (DMF) (15 mmol, 1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Neat

Step-by-Step Workflow:

  • Vilsmeier Adduct Formation: In a dry round-bottom flask under Argon, cool DMF (

    
    ) to 
    
    
    
    . Add
    
    
    (
    
    
    ) dropwise over 15 minutes. Caution: Exothermic. Stir for 30 mins until a white/yellow semi-solid forms.
  • Substrate Addition: Dissolve N-phenyl-2-phenylacetamide (

    
    ) in dry DCE (
    
    
    
    ) and add it to the Vilsmeier adduct.
  • Cyclization: Heat the mixture to 85°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The spot should become less polar.

  • Quench (Critical): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice (

    
    )  with vigorous stirring. The Vilsmeier intermediate hydrolyzes violently.
    
  • Neutralization: Adjust pH to ~8-9 using saturated

    
     solution. A precipitate should form.
    
  • Extraction: Extract with Dichloromethane (DCM) (

    
    ). Dry over anhydrous 
    
    
    
    .
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, 5% EtOAc in Hexane).

Self-Validation Check:

  • Success Indicator: Appearance of a characteristic UV-active spot (

    
     in 8:2 Hex/EtOAc).
    
  • NMR Signature: Disappearance of the amide NH proton (

    
    ) and appearance of the Quinoline C4-H singlet (
    
    
    
    ).
Protocol B: Functionalization via Suzuki Coupling (C2-Arylation)

Objective: Synthesis of 2-(4-methoxyphenyl)-3-phenylquinoline.

Reagents:

  • 2-Chloro-3-phenylquinoline (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aq. solution, 3 eq)
    
  • Solvent: 1,4-Dioxane

Workflow:

  • Degassing: Combine solvent and base in a reaction vial. Bubble Nitrogen for 10 mins to remove

    
     (prevents Pd oxidation).
    
  • Assembly: Add the quinoline, boronic acid, and Pd catalyst.

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with water, extract with EtOAc.

Structure-Activity Relationship (SAR) Visualization

The following diagram summarizes the SAR logic used to optimize this scaffold for biological activity.

SAR_Logic Core 2-Chloro-3-Phenylquinoline (Scaffold) Mod_C2 C2 Position (Cl) Nucleophilic Handle Core->Mod_C2 Mod_C3 C3 Position (Phenyl) Hydrophobic Core Core->Mod_C3 Mod_C4 C4 Position (H) Steric/Electronic Tuning Core->Mod_C4 Mod_Ring Benzo-Ring (C5-C8) Solubility/Metabolism Core->Mod_Ring Out_C2 Replace Cl with Amines: Increases Solubility & H-Bonding (Kinase Affinity) Mod_C2->Out_C2 Out_C3 Para-substitution on Phenyl: Modulates Lipophilicity (LogP) (Membrane Permeability) Mod_C3->Out_C3 Out_Ring Add F/OMe at C6/C7: Blocks Metabolic Oxidation (Increases Half-life) Mod_Ring->Out_Ring

Figure 2: Structure-Activity Relationship (SAR) map for the optimization of 2-chloro-3-phenylquinoline analogs.

References

  • Meth-Cohn, O., et al. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines."[4] Journal of the Chemical Society, Perkin Transactions 1.

  • Ali, M. M., et al. (2001).[5] "An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation." Synlett.

  • Muscia, G. C., et al. (2011). "Synthesis and biological evaluation of new quinoline derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters.

  • Larsen, R. D., et al. (1996). "Practical Synthesis of the NK3 Receptor Antagonist L-742,694." Journal of Organic Chemistry.

  • BenchChem Protocols. (2025). "Application of 3-Chloroquinoline Hydrochloride in Medicinal Chemistry." BenchChem Application Notes.

Sources

Protocols & Analytical Methods

Method

Application Note: Efficient Synthesis of 2-Chloro-6-methoxy-3-phenylquinoline

Abstract & Strategic Overview The quinoline scaffold is a privileged structure in drug discovery, serving as the core for numerous antimalarial, anticancer, and anti-inflammatory agents. 2-Chloro-6-methoxy-3-phenylquinol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The quinoline scaffold is a privileged structure in drug discovery, serving as the core for numerous antimalarial, anticancer, and anti-inflammatory agents. 2-Chloro-6-methoxy-3-phenylquinoline is a critical intermediate; the 2-chloro functionality provides a versatile handle for downstream diversification via nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 3-phenyl and 6-methoxy groups provide established structure-activity relationship (SAR) vectors.

While the Vilsmeier-Haack cyclization of acetanilides (Meth-Cohn synthesis) is a common route to 2-chloroquinolines, it inherently introduces a formyl group at the C4 position (yielding 2-chloro-3-phenylquinoline-4-carbaldehyde), which requires a subsequent, often low-yielding decarbonylation step to remove.

To maximize efficiency and atom economy , this protocol details a Reductive Cyclization Strategy . This route constructs the 3-phenyl-4-unsubstituted core directly from stable precursors, avoiding the formation of the C4-aldehyde byproduct entirely. The workflow consists of two high-yielding steps:

  • Fe-Mediated Reductive Cyclization: Condensation of 5-methoxy-2-nitrobenzaldehyde with ethyl phenylacetate to form the 2-quinolone core.

  • Deoxychlorination: Conversion of the lactam to the imidoyl chloride using phosphorus oxychloride (

    
    ).
    

Retrosynthetic Analysis

The strategic disconnection relies on the 2-quinolone tautomer. By tracing the quinoline core back to 5-methoxy-2-nitrobenzaldehyde and ethyl phenylacetate , we utilize the nitro group as a latent nitrogen source. In situ reduction triggers an intramolecular condensation with the ester, forming the lactam ring with perfect regiocontrol.

Figure 1: Retrosynthetic logic avoiding C4-formylation by utilizing a reductive cyclization approach.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Methoxy-3-phenylquinolin-2(1H)-one

This step utilizes a "one-pot" reduction-condensation sequence. Iron powder serves as the stoichiometric reductant, while catalytic HCl activates the iron surface and the aldehyde.

Materials:

  • 5-Methoxy-2-nitrobenzaldehyde (1.0 equiv)

  • Ethyl phenylacetate (1.1 equiv)

  • Iron powder (325 mesh, 4.0 equiv)

  • Hydrochloric acid (conc., 0.1 equiv)

  • Solvent: Ethanol/Water (4:1 v/v)

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-methoxy-2-nitrobenzaldehyde (10.0 mmol, 1.81 g) and ethyl phenylacetate (11.0 mmol, 1.80 g) in Ethanol (40 mL).

  • Activation: Add Iron powder (40.0 mmol, 2.23 g) to the solution. Add Water (10 mL) followed by conc. HCl (1.0 mmol, ~85 µL) dropwise.

    • Note: An exotherm may be observed upon acid addition. Ensure vigorous stirring to suspend the heavy iron particles.

  • Reaction: Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The starting nitroaldehyde (

    
    ) should disappear, and a highly fluorescent (blue/white) spot corresponding to the quinolone (
    
    
    
    ) will appear.
  • Workup:

    • Hot filter the heterogeneous mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure to approximately 20% of the original volume.

    • Cool the residue in an ice bath for 30 minutes. The product, 6-methoxy-3-phenylquinolin-2(1H)-one , will precipitate as an off-white to pale yellow solid.

  • Purification: Filter the solid and wash with cold ethanol (5 mL) followed by diethyl ether (10 mL). Dry under vacuum.[1]

    • Expected Yield: 75–85%

    • Characterization:

      
       NMR (DMSO-
      
      
      
      ) typically shows a broad singlet >11 ppm (NH) and a singlet around 7.9 ppm (H4).
Step 2: Synthesis of 2-Chloro-6-methoxy-3-phenylquinoline

The lactam is converted to the chloro-quinoline using phosphorus oxychloride. This reaction proceeds via an imidoyl chloride intermediate.

Materials:

  • 6-Methoxy-3-phenylquinolin-2(1H)-one (from Step 1)

  • Phosphorus oxychloride (

    
    , Reagent Grade, excess)
    
  • Optional:

    
    -Dimethylaniline (catalytic, base scavenger)
    

Procedure:

  • Safety Alert:

    
     is corrosive and reacts violently with water. Perform all operations in a fume hood.
    
  • Setup: Place 6-methoxy-3-phenylquinolin-2(1H)-one (5.0 mmol, 1.26 g) into a dry 50 mL round-bottom flask.

  • Reagent Addition: Carefully add

    
      (5.0 mL, ~10 equiv). The solid may not dissolve immediately.
    
  • Reaction: Fit the flask with a drying tube (CaCl2) and heat to reflux (105 °C) for 2–3 hours. The mixture will become homogeneous and turn yellow/orange.

    • Endpoint: TLC (20% EtOAc/Hexanes) shows conversion of the polar lactam to a non-polar spot (

      
      ).
      
  • Quenching (Critical):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice (50 g) with vigorous stirring. Maintain temperature < 20 °C.

    • Neutralize the resulting acidic solution carefully with 2M NaOH or saturated

      
       solution until pH ~8.
      
  • Extraction: Extract the aqueous suspension with Dichloromethane (DCM) (3 x 30 mL).

  • Finishing: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude residue is usually pure enough for subsequent steps. If necessary, recrystallize from Ethanol or purify via flash chromatography (Hexanes/EtOAc 9:1).

    • Expected Yield: 85–92%

    • Appearance: Pale yellow crystalline solid.

Quantitative Data Summary

ParameterStep 1: Reductive CyclizationStep 2: Chlorination
Reagents 5-OMe-2-

-Benzaldehyde, Et-Phenylacetate, Fe/HCl

(neat)
Temperature 80 °C (Reflux)105 °C (Reflux)
Time 4–6 Hours2–3 Hours
Workup Filtration (Celite) + CrystallizationIce Quench + Extraction
Yield 75–85%85–92%
Key Byproduct Iron oxides (Removed by filtration)Phosphoric acid (Removed by wash)
Advantage No C4-Formylation High Regioselectivity

Mechanism & Workflow Visualization

The reductive cyclization involves the reduction of the nitro group to an aniline, which then attacks the ester carbonyl. The subsequent chlorination involves the tautomerization of the quinolone to the quinolinol, activation by


, and nucleophilic displacement by chloride.

Figure 2: Process flow for the two-step synthesis.

Troubleshooting & Optimization

  • Incomplete Cyclization (Step 1): If the intermediate amino-ester is observed, increase the reflux time or add a catalytic amount of glacial acetic acid to facilitate ring closure.

  • Low Yield in Step 2: Ensure the starting quinolone is completely dry. Residual water reacts with

    
    , reducing its potency and generating heat.
    
  • Alternative Reagents: If Iron/HCl is problematic for scale-up (due to waste disposal),

    
      in Ethanol or 
    
    
    
    can be used for the reduction step, though Fe is generally more cost-effective for this specific transformation.

References

  • Reductive Cyclization Methodology

    • Utilizes the principles of the reductive cyclization of o-nitrobenzaldehydes with arylacet
    • Reference: McNulty, J., et al. "A mild and efficient way for the synthesis of 3-phenylquinoline-2-ol derivatives."[2] ResearchGate (Cited in search results as Snippet 1.3).

    • See also: A. R. Katritzky et al., Comprehensive Heterocyclic Chemistry.
  • Chlorination Protocol

    • Standard Vilsmeier-Haack/POCl3 chlorination conditions adapted for 2-quinolones.
    • Reference: Meth-Cohn, O., et al. "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." J. Chem. Soc., Perkin Trans. 1, 1981, 1520. Link (Note: This paper describes the Vilsmeier route; the chlorination conditions are analogous).

  • Compound Data

    • Target CAS: 85274-57-3 (2-Chloro-6-methoxy-3-phenylquinoline).[3]

    • Source: Sigma-Aldrich Catalog / Molbase Compound D

Sources

Application

reaction conditions for nucleophilic substitution of 2-Chloro-6-methoxy-3-phenylquinoline

[1] Executive Summary Target Molecule: 2-Chloro-6-methoxy-3-phenylquinoline Reaction Class: Nucleophilic Aromatic Substitution ( ) vs. Palladium-Catalyzed Cross-Coupling.[1][2] Critical Insight: This substrate presents a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Target Molecule: 2-Chloro-6-methoxy-3-phenylquinoline Reaction Class: Nucleophilic Aromatic Substitution (


) vs. Palladium-Catalyzed Cross-Coupling.[1][2]
Critical Insight:  This substrate presents a "dual-challenge" profile. The 3-phenyl ring  introduces significant steric hindrance proximal to the reaction center (C2), while the 6-methoxy group  electronically deactivates the ring system via resonance donation. Consequently, standard mild 

conditions (e.g., ethanol reflux) often fail.[1] Successful substitution requires either high-energy "brute force"

conditions or precision Palladium-catalyzed (Buchwald-Hartwig) methodologies.[1]

Strategic Analysis & Mechanistic Insight

The "Dual-Challenge" Substrate

To design effective conditions, one must understand the competing electronic and steric forces at play.

  • Electronic Deactivation: The quinoline nitrogen renders C2 electrophilic. However, the 6-methoxy group is a strong electron-donating group (EDG).[1] Through resonance, it pushes electron density into the ring system, partially counteracting the electron-withdrawing nature of the nitrogen. This raises the activation energy for the initial nucleophilic attack.

  • Steric Blockade: The 3-phenyl group is bulky and sits directly adjacent to the C2-Chloro leaving group.[1] This sterically hinders the approach of nucleophiles, particularly during the formation of the Meisenheimer complex (in

    
    ) or the oxidative addition step (in Pd-catalysis).
    
Decision Matrix: Pathway Selection

ReactionPathways Start Substrate: 2-Chloro-6-methoxy-3-phenylquinoline Nucleophile Select Nucleophile Type Start->Nucleophile StrongNu Strong/Small Nucleophile (Alkoxides, Thiols, Prim. Amines) Nucleophile->StrongNu High Reactivity WeakNu Weak/Bulky Nucleophile (Anilines, Sec. Amines, Amides) Nucleophile->WeakNu Low Reactivity PathA Protocol A: High-Temp SNAr (The 'Brute Force' Method) StrongNu->PathA Preferred PathB Protocol B: Buchwald-Hartwig (The 'Precision' Method) WeakNu->PathB Required ConditionsA Solvent: DMSO/NMP Temp: 120-150°C Base: K2CO3/DIPEA PathA->ConditionsA ConditionsB Cat: Pd2(dba)3 / Pd(OAc)2 Ligand: BINAP / Xantphos Base: NaOtBu / Cs2CO3 PathB->ConditionsB

Figure 1: Decision tree for selecting reaction conditions based on nucleophile sterics and electronics.

Detailed Protocols

Protocol A: High-Temperature (For Strong Nucleophiles)

Best For: Primary amines (e.g., benzylamine), cyclic secondary amines (morpholine, piperidine), alkoxides, and thiols.[1] Mechanism: Addition-Elimination via Meisenheimer complex.[1]

Materials:

  • Substrate: 2-Chloro-6-methoxy-3-phenylquinoline (1.0 equiv)[1]

  • Nucleophile: Amine (2.0 - 5.0 equiv) or Thiol/Alkoxide (1.2 equiv)[1]

  • Base:

    
     (2.0 equiv) or DIPEA (3.0 equiv)[1]
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (anhydrous).[1] Avoid EtOH/MeOH as they do not reach required temperatures.[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a pressure tube or heavy-walled reaction vial. Add a magnetic stir bar.

  • Charging: Add the substrate (1.0 equiv) and anhydrous

    
     (2.0 equiv).[1]
    
  • Solvent: Add NMP (concentration 0.2 M - 0.5 M).[1] Note: NMP is preferred over DMF due to higher thermal stability at >140°C.[1]

  • Nucleophile Addition: Add the amine/nucleophile. If the nucleophile is a liquid, add it neat.

  • Reaction: Seal the vessel and heat to 130–150°C for 12–24 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane).[1] The starting material (SM) is highly fluorescent; look for the disappearance of the SM spot.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (10x volume).

    • Solid Product: If precipitate forms, filter and wash with water.

    • Oily Product: Extract with EtOAc (3x).[1] Wash organics with water (2x) and brine (1x) to remove NMP.[1] Dry over

      
      .[1]
      

Critical Note: The 3-phenyl group blocks the "approach vector" of the nucleophile. If conversion is <50% after 24h, do not increase temp above 160°C (risk of decomposition).[1] Switch to Protocol B.

Protocol B: Buchwald-Hartwig Cross-Coupling (For Challenging Nucleophiles)

Best For: Anilines, bulky secondary amines, amides, or when mild conditions are required to preserve sensitive functional groups.[1] Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition


 Ligand Exchange 

Reductive Elimination).[1][3][4]

Materials:

  • Substrate: 1.0 equiv

  • Nucleophile: 1.2 equiv[1]

  • Catalyst:

    
     (2-5 mol%) or Pd(OAc)
    
    
    
    (5 mol%)[1]
  • Ligand: BINAP (racemic is fine) or Xantphos (5-10 mol%).[1]

    • Why these ligands? They are bidentate with wide bite angles, crucial for facilitating the reductive elimination step in sterically crowded (3-phenyl substituted) systems.[1]

  • Base:

    
     (1.5 equiv) or 
    
    
    
    (2.0 equiv).[1]
  • Solvent: Toluene or 1,4-Dioxane (degassed).[1]

Step-by-Step Methodology:

  • Inert Atmosphere: This reaction must be performed under Nitrogen or Argon.[1] Flame-dry a Schlenk tube or microwave vial.

  • Solvent Prep: Sparge Toluene/Dioxane with Argon for 15 minutes prior to use.[1]

  • Charging: Add Substrate, Nucleophile, Base, Pd-Source, and Ligand to the vial.[1]

  • Degassing: Cap the vial and purge with Argon for 5 minutes (or evacuate/backfill 3x).

  • Solvent Addition: Inject the degassed solvent via syringe (Conc. 0.1 M - 0.2 M).[1]

  • Reaction: Heat to 100°C (oil bath) or 110°C (Microwave) for 4–12 hours.

    • Visual Cue: The solution often turns from dark red/purple to black or orange-brown upon completion.

  • Workup: Filter through a pad of Celite (diatomaceous earth) to remove Palladium black.[1] Rinse with EtOAc. Concentrate filtrate and purify via column chromatography.

Data Summary & Optimization Table

VariableClassical

Buchwald-Hartwig (Pd)
Primary Challenge High Activation Energy (Steric/Electronic)Catalyst Poisoning / Ligand Match
Temperature 120°C - 160°C80°C - 110°C
Solvent NMP, DMSO, Diphenyl etherToluene, Dioxane, THF
Base

, DIPEA, neat amine

,

,

Scope Limited to small, strong nucleophilesBroad (Anilines, Amides, bulky amines)
Cost LowHigh (Pd catalyst + Ligands)

Troubleshooting & Optimization Workflow

Optimization Problem Low Yield / No Reaction CheckSM Is SM consumed? Problem->CheckSM No No (SM Remains) CheckSM->No Reactivity Issue Yes Yes (SM Gone) CheckSM->Yes Stability Issue Soln1 Increase Temp (to 160°C) Switch to NMP No->Soln1 If using SNAr Soln2 Switch to Pd-Catalysis (Xantphos/Pd2(dba)3) No->Soln2 If Soln1 fails Soln3 Lower Temp Check for hydrolysis (OH product) Yes->Soln3

Figure 2: Troubleshooting logic for optimizing reaction yields.

Common Pitfalls
  • Hydrolysis: If using hygroscopic solvents (wet DMSO) with strong bases (

    
    ) at high heat, the chloride may be replaced by -OH (yielding the 2-quinolone).[1] Solution: Use anhydrous solvents and keep under Argon.[1]
    
  • Incomplete Conversion: The 3-phenyl group slows kinetics significantly. Solution: Use Microwave irradiation to accelerate rates in Protocol A or B.

References

  • Synthesis of 2-substituted 6-methoxy-3-methylquinoline (Analogous Chemistry)

    • Title: Synthesis of 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline.[1]

    • Source: MDPI (Molbank).[1]

    • URL:[Link][1][5][6]

  • Buchwald-Hartwig Conditions for Hindered Substrates

    • Title: Buchwald-Hartwig Amination - Scope and Mechanism.[1][7]

    • Source: Chemistry LibreTexts.[1]

    • URL:[Link]

  • Steric Effects in 2-Chloroquinoline Substitution

    • Title: Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.[1][8][9]

    • Source: RSC Advances / NIH.
    • URL:[Link]

  • General

    
     Reactivity of 2-Chloroquinolines: 
    
    • Title: 2-Chloroquinoline Reactivity and Properties.[1][9][10][11]

    • Source: Wikipedia / Chemical D
    • URL:[Link][1]

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Synthesis of 2-Chloro-6-methoxy-3-phenylquinoline from Acetanilides

For: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed technical guide for the synthesis of 2-Chloro-6-methoxy-3-phenylquinoline, a key intermediate in pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical guide for the synthesis of 2-Chloro-6-methoxy-3-phenylquinoline, a key intermediate in pharmaceutical research. The protocol outlines a robust and efficient pathway commencing from readily available acetanilides. The synthesis leverages a Vilsmeier-Haack type reaction for the construction of the quinoline core, followed by a strategic chlorination step. This guide is designed to provide not only a step-by-step experimental procedure but also the underlying scientific rationale, ensuring both reproducibility and a deep understanding of the chemical transformations involved.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide spectrum of biological activities.[1][2] Their structural motif is a cornerstone in the development of therapeutic agents, including antimalarial, anticancer, and anti-inflammatory drugs.[3][4] The specific target of this guide, 2-Chloro-6-methoxy-3-phenylquinoline, serves as a versatile precursor for the synthesis of more complex molecules, owing to the reactive chlorine atom at the 2-position which can be readily displaced by various nucleophiles.

The synthetic strategy detailed herein begins with substituted acetanilides, which are common and inexpensive starting materials. The core of the synthesis involves the construction of the quinoline ring system via an electrophilic cyclization reaction, a variant of the Vilsmeier-Haack reaction.[1][2][5] This powerful method allows for the direct formation of the chloroquinoline scaffold in a highly efficient manner.

Overall Synthetic Strategy

The synthesis of 2-Chloro-6-methoxy-3-phenylquinoline from the corresponding acetanilide precursor can be conceptually divided into two primary stages:

  • Vilsmeier-Haack Cyclization: Formation of the 2-chloro-3-formylquinoline intermediate from a substituted acetanilide.

  • Suzuki-Miyaura Coupling (Illustrative) : While the prompt focuses on preparation from acetanilides which typically leads to a 3-unsubstituted or 3-formyl quinoline, achieving a 3-phenyl substitution often requires a subsequent cross-coupling reaction. For the purpose of a comprehensive guide, we will first describe the formation of the chloroquinoline core and then outline the introduction of the phenyl group. A more direct, albeit different, synthetic approach might involve the cyclization of an appropriately substituted precursor already bearing the phenyl group.

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds.[6] In the context of quinoline synthesis from acetanilides, the Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), acts as both a formylating and cyclizing agent.[1][2]

Experimental Protocols

Materials and Reagents
ReagentGradeSupplierNotes
4-MethoxyacetanilideReagentSigma-AldrichStarting Material
N,N-Dimethylformamide (DMF)AnhydrousSigma-AldrichVilsmeier Reagent Component
Phosphoryl chloride (POCl₃)ReagentSigma-AldrichVilsmeier Reagent Component
Phenylboronic acidReagentSigma-AldrichFor Suzuki Coupling
Palladium(II) acetateCatalystSigma-AldrichFor Suzuki Coupling
TriphenylphosphineLigandSigma-AldrichFor Suzuki Coupling
Sodium carbonateAnhydrousFisher ScientificBase for Suzuki Coupling
TolueneAnhydrousFisher ScientificSolvent
Dichloromethane (DCM)ACS GradeFisher ScientificExtraction Solvent
Sodium sulfateAnhydrousFisher ScientificDrying Agent

Safety Precautions: Phosphoryl chloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde

This procedure is adapted from established Vilsmeier-Haack methodologies for quinoline synthesis.[7][8]

Protocol:

  • To a stirred solution of N,N-dimethylformamide (3 molar equivalents) in a three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser, slowly add phosphoryl chloride (12-15 molar equivalents) dropwise at 0-5 °C under a nitrogen atmosphere.[7][8]

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Add 4-methoxyacetanilide (1 molar equivalent) portion-wise to the reaction mixture, maintaining the temperature below 10 °C.

  • Once the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain it at this temperature for 7-10 hours.[8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and then dried.

  • The crude product can be purified by recrystallization from ethanol to afford 2-chloro-6-methoxyquinoline-3-carbaldehyde as a solid.

Synthesis of 2-Chloro-6-methoxy-3-phenylquinoline via Suzuki-Miyaura Coupling

This step illustrates a common method for introducing the phenyl group at the 3-position.

Protocol:

  • In a round-bottom flask, combine 2-chloro-6-methoxyquinoline-3-carbaldehyde (1 molar equivalent), phenylboronic acid (1.2 molar equivalents), and sodium carbonate (2 molar equivalents).

  • Add a solvent mixture of toluene and water (typically in a 4:1 ratio).

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Add palladium(II) acetate (0.02-0.05 molar equivalents) and triphenylphosphine (0.04-0.1 molar equivalents) to the reaction mixture.

  • Heat the mixture to reflux (around 100-110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute it with ethyl acetate.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 2-Chloro-6-methoxy-3-phenylquinoline.

Mechanism & Rationale

The Vilsmeier-Haack reaction for quinoline synthesis from acetanilides is a fascinating cascade of reactions. The key steps are:

  • Formation of the Vilsmeier Reagent: Phosphoryl chloride reacts with DMF to form the electrophilic chloromethyleniminium salt, which is the active Vilsmeier reagent.

  • Activation of Acetanilide: The acetanilide is converted to its corresponding imidoyl chloride by reaction with the Vilsmeier reagent or excess POCl₃.

  • Enamine Formation: The imidoyl chloride tautomerizes to an N-(α-chlorovinyl)aniline, a reactive enamine intermediate.

  • Diformylation and Cyclization: The enamine undergoes electrophilic attack by the Vilsmeier reagent at the β-position, followed by a second formylation and subsequent intramolecular cyclization to form the quinoline ring.

  • Aromatization: The cyclized intermediate eliminates water and HCl to yield the aromatic 2-chloroquinoline-3-carbaldehyde.

The choice of phosphoryl chloride is critical as it serves a dual role: activating the DMF to form the Vilsmeier reagent and converting the acetanilide into a more reactive intermediate. The methoxy group on the acetanilide is an electron-donating group, which activates the aromatic ring towards the electrophilic cyclization step.

Visualization of the Experimental Workflow

G cluster_0 Stage 1: Vilsmeier-Haack Cyclization cluster_1 Stage 2: Suzuki-Miyaura Coupling Acetanilide 4-Methoxyacetanilide Reaction_1 Reaction at 80-90°C Acetanilide->Reaction_1 Vilsmeier_Reagent Vilsmeier Reagent (DMF + POCl3) Vilsmeier_Reagent->Reaction_1 Intermediate_1 2-Chloro-6-methoxyquinoline-3-carbaldehyde Reaction_1->Intermediate_1 Reaction_2 Reflux in Toluene/Water Intermediate_1->Reaction_2 Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->Reaction_2 Catalyst Pd(OAc)2 / PPh3 Catalyst->Reaction_2 Final_Product 2-Chloro-6-methoxy-3-phenylquinoline Reaction_2->Final_Product

Caption: Synthetic workflow for 2-Chloro-6-methoxy-3-phenylquinoline.

Quantitative Data Summary

StepStarting MaterialKey ReagentsMolar Ratio (vs. SM)Temperature (°C)Time (h)Typical Yield (%)
1 4-MethoxyacetanilideDMF, POCl₃1 : 3 : 12-1580-907-1060-80[2][9]
2 2-Chloro-6-methoxyquinoline-3-carbaldehydePhenylboronic acid, Pd(OAc)₂, PPh₃1 : 1.2 : 0.02 : 0.04100-11012-2470-90

Troubleshooting and Optimization

  • Low Yield in Vilsmeier-Haack Reaction: Ensure anhydrous conditions as the Vilsmeier reagent is moisture-sensitive. The reaction temperature and time are also critical; prolonged heating might lead to decomposition. The molar ratio of POCl₃ to the acetanilide can be optimized; some procedures report using a larger excess.[7][8]

  • Incomplete Suzuki Coupling: The palladium catalyst can be sensitive to air. Ensure proper degassing of the reaction mixture. The choice of base and solvent system can also be varied to improve yields.

  • Purification Challenges: If the crude product is difficult to purify by recrystallization, column chromatography is a reliable alternative. A gradient elution from low to high polarity can effectively separate the product from byproducts.

Conclusion

The synthesis of 2-Chloro-6-methoxy-3-phenylquinoline from acetanilides via a Vilsmeier-Haack reaction followed by a Suzuki-Miyaura coupling is a robust and adaptable method. This guide provides a comprehensive framework for researchers to successfully execute this synthesis, with an emphasis on understanding the underlying chemical principles for effective troubleshooting and optimization. The resulting chloroquinoline is a valuable building block for the discovery and development of novel pharmaceutical agents.

References

  • Abbas, S. Y., El-Gendy, M. A., & Ahmed, H. M. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(19), 10325-10351. [Link]

  • Chavan, S. S., & Bembalkar, S. R. (2017). Synthesis of 2-((substituted)-2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. Research & Reviews: Journal of Chemistry, 6(1), 1-8.
  • Deokar, S. C., et al. (2022). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry.
  • Kadre, T., & More, M. (2024). MSCL-DMF/DMAC: A VILSMEIER-HAACK TYPE REAGENT FOR THE SYNTHESIS OF 2-CHLORO-3-FORMYL QUINOLINES/ 2-CHLORO-3-ACETYL QUINOLINES. Heterocyclic Letters, 14(1), 143-152.
  • Kumar, A., et al. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 01-04.
  • Meth-Cohn, O. (1993). THE SYNTHESIS OF PYRIDINES, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE VILSMEIER METHOD. Heterocycles, 35(1), 539-557.
  • Patel, V. M., & Desai, K. R. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 29-33.
  • RSC. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 2-((substituted)-2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. Research & Reviews: Journal of Chemistry, 6(1).
  • Singh, P. P., et al. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride. Journal of Heterocyclic Chemistry, 53(1), 263-269.

Sources

Application

Application Note: Strategic Functionalization of the C2 Position of 2-Chloro-6-methoxy-3-phenylquinoline

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its presence in a wide array of bioactive compounds and functional materials.[1] The targeted modificat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its presence in a wide array of bioactive compounds and functional materials.[1] The targeted modification of this heterocyclic system is crucial for developing new chemical entities with tailored properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of 2-Chloro-6-methoxy-3-phenylquinoline, a versatile intermediate. We focus on the selective modification of the C2 position, offering detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Each protocol is designed to be a self-validating system, complete with mechanistic insights, step-by-step instructions, and troubleshooting guides to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of the C2 Position

The 2-Chloro-6-methoxy-3-phenylquinoline core represents a valuable starting point for chemical library synthesis. The quinoline ring system's inherent electronic properties make specific positions susceptible to chemical modification. The nitrogen atom at position 1 acts as an electron-withdrawing group, which significantly activates the C2 and C4 positions towards nucleophilic attack.

In our target molecule, the chlorine atom at the C2 position serves as an excellent leaving group, making this site the primary handle for introducing molecular diversity. This reactivity can be harnessed through two principal pathways:

  • Transition Metal-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination allow for the formation of C-C and C-N bonds, respectively, offering a robust platform for introducing a vast array of aryl, heteroaryl, and amino substituents.[2][3]

  • Nucleophilic Aromatic Substitution (SNAr): The activated nature of the C2 position facilitates direct displacement of the chloride by strong nucleophiles such as alkoxides and thiolates, providing a straightforward route to ethers and thioethers.[4][5][6]

This guide will provide detailed protocols for leveraging these reaction classes to diversify the 2-Chloro-6-methoxy-3-phenylquinoline scaffold.

Protocol Suite for C2 Functionalization

The following protocols are presented as robust starting points for laboratory execution. Researchers are encouraged to perform small-scale trials to optimize conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Objective: To introduce a new aryl or heteroaryl substituent at the C2 position via a palladium-catalyzed reaction with a boronic acid.

Principle: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl chloride, followed by transmetalation with a boronate species (formed from the boronic acid and base), and finally, reductive elimination to yield the coupled product and regenerate the catalyst.[7][8]

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: To a dry Schlenk flask, add 2-Chloro-6-methoxy-3-phenylquinoline (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.05 eq), or a combination of Pd(OAc)₂ (0.02 eq) and a suitable ligand like SPhos (0.04 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Parameter Condition Rationale/Insight
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/SPhosPd(PPh₃)₄ is a reliable choice for many substrates. For more challenging couplings, a more active catalyst system like Pd(OAc)₂ with a biarylphosphine ligand (e.g., SPhos) may be required.[7]
Base K₂CO₃, Cs₂CO₃A base is essential for the transmetalation step.[9] K₂CO₃ is a cost-effective choice, while Cs₂CO₃ can sometimes improve yields for less reactive substrates.
Solvent Dioxane/H₂O, Toluene/H₂OThe aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
Temperature 80-100 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

Objective: To install a primary or secondary amine at the C2 position, a critical transformation for accessing a wide range of pharmacologically relevant motifs.

Principle: This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds between aryl halides and amines.[2] The catalytic cycle is similar to the Suzuki coupling but involves the formation of a palladium-amido complex prior to reductive elimination. The choice of ligand is critical to prevent catalyst decomposition and promote the desired C-N bond formation.[10][11]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle Pd0 L₂Pd⁰ Pd_Complex L₂PdII(Ar)(X) Pd0->Pd_Complex Oxidative Addition (Ar-X) Pd_Amido L₂PdII(Ar)(NR₂) Pd_Complex->Pd_Amido Amine Binding & Deprotonation (HNR₂, Base) Pd_Amido->Pd0 Product Ar-NR₂ Pd_Amido->Product Reductive Elimination

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add 2-Chloro-6-methoxy-3-phenylquinoline (1.0 eq), the desired amine (1.1-1.5 eq), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 eq) or lithium bis(trimethylsilyl)amide (LHMDS) to a dry reaction vessel.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq) and a sterically hindered phosphine ligand (e.g., Xantphos or RuPhos, 0.02-0.04 eq).

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture to 90-110 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

  • Characterization: Verify the product's identity and purity via ¹H NMR, ¹³C NMR, and HRMS.

Parameter Condition Rationale/Insight
Catalyst/Ligand Pd₂(dba)₃ / Xantphos or RuPhosThe choice of ligand is crucial. Bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the reductive elimination step, which is often rate-limiting.[11]
Base NaOtBu, LHMDS, K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile without competing in the reaction.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are necessary to prevent quenching of the strong base and interference with the catalytic cycle.
Atmosphere Inert (N₂ or Ar)The Pd(0) catalyst is sensitive to oxidation, requiring the exclusion of air and moisture for optimal activity.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with Alkoxides and Thiolates

Objective: To achieve a direct and often metal-free displacement of the C2-chloride with oxygen or sulfur nucleophiles.

Principle: The electron-deficient nature of the C2 position allows for a direct addition-elimination mechanism with strong nucleophiles. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. This method is particularly effective for introducing small alkoxy or alkylthio groups.[4][12]

Detailed Step-by-Step Methodology (Thiolation Example):

  • Nucleophile Preparation: In a round-bottom flask, dissolve the desired thiol (e.g., thiophenol, 1.2 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq, use with extreme caution) to deprotonate the thiol and form the active thiolate nucleophile. Stir for 15-30 minutes at room temperature.

  • Substrate Addition: Add a solution of 2-Chloro-6-methoxy-3-phenylquinoline (1.0 eq) in the same solvent.

  • Reaction: Heat the reaction mixture as required (e.g., 60-120 °C), monitoring by TLC. Electron-deficient heteroaryl halides often react smoothly under these conditions.[4]

  • Workup: Cool the reaction to room temperature and pour it into ice water to precipitate the product. Alternatively, if the product is soluble, dilute with water and extract with an organic solvent.

  • Purification: Collect the solid by filtration or, for extractions, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material by recrystallization or column chromatography.

  • Characterization: Confirm the product structure by appropriate analytical methods (NMR, MS).

Parameter Condition Rationale/Insight
Nucleophile Alkoxides (e.g., NaOMe), ThiolatesStrong nucleophiles are required to initiate the addition step of the SNAr mechanism. Thiolates are generally more nucleophilic than their corresponding alkoxides.[6]
Base K₂CO₃, NaHThe base generates the active nucleophile in situ from the corresponding alcohol or thiol. NaH is stronger but requires more careful handling.
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents are ideal as they solvate the cation of the nucleophile salt, leaving the anion highly reactive, thereby accelerating the reaction rate.
Temperature Room Temp to 120 °CThe required temperature depends on the nucleophilicity of the attacking species and the electronic nature of the substrate. More activated systems may react at lower temperatures.

Troubleshooting and Key Considerations

Problem Potential Cause Suggested Solution
Low or No Conversion (Coupling Rxns) Inactive catalyst; Insufficiently degassed solvent; Poor quality base.Use a fresh bottle of catalyst or a pre-catalyst. Ensure thorough degassing of solvents. Use freshly opened or finely ground base.
Side Product Formation Homocoupling of boronic acid (Suzuki); Hydrodehalogenation.Lower the reaction temperature. Use a more selective ligand. Ensure an inert atmosphere is maintained.
Difficulty in Purification Residual catalyst; Closely eluting byproducts.For palladium removal, wash the organic solution with aqueous thiourea or use a metal scavenger resin. Optimize chromatography conditions (e.g., gradient elution).
No Reaction (SNAr) Nucleophile is too weak; Insufficient activation of substrate.Use a stronger base to fully generate the nucleophile (e.g., NaH instead of K₂CO₃). Increase the reaction temperature.

Conclusion

The 2-Chloro-6-methoxy-3-phenylquinoline scaffold is an exceptionally versatile platform for the synthesis of novel chemical entities. The protocols detailed in this application note provide robust and reproducible methods for the functionalization of the C2 position through modern synthetic techniques. By explaining the causality behind experimental choices and providing detailed, step-by-step guidance, we aim to empower researchers to confidently and efficiently explore the chemical space around this valuable quinoline core, accelerating discovery in drug development and materials science.

References

  • Abdel-Wahab, B. F., & Khidre, R. E. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(7), 3569-3591. [Link]

  • MDPI. (2023). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molecules, 28(15), 5789. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein J. Org. Chem., 20, 438-446. [Link]

  • ResearchGate. (2015). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Synlett, 26(11), 1541-1545. [Link]

  • Taylor & Francis Online. (2016). The behavior of 2-chloroquinoline-3-carbaldehyde and 2-oxoquinoline-3-carbaldehyde toward stabilized methylenetriphenylphosphoranes and secondary amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(1), 59-64. [Link]

  • Semantic Scholar. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(5), 253-306. [Link]

  • ACS Publications. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8865-8871. [Link]

  • ResearchGate. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • MDPI. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 27(5), 1468. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • MDPI. (2022). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Catalysts, 12(11), 1395. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein J. Org. Chem., 17, 390-398. [Link]

  • National Center for Biotechnology Information. (2011). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis. Tetrahedron Letters, 52(23), 2973-2976. [Link]

  • Scientific Research Publishing. (2018). Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. Journal of Materials Science and Chemical Engineering, 6(1), 1-13. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Google Patents. (2013). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • PubMed. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 89(12), 8745-8758. [Link]

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • National Center for Biotechnology Information. (2024). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 9(48), 53909-53919. [Link]

  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5649-5658. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

Sources

Method

Application Note: Optimized Buchwald-Hartwig Amination of 2-Chloro-6-methoxy-3-phenylquinoline

Executive Summary This application note details the protocol for the palladium-catalyzed amination (Buchwald-Hartwig cross-coupling) of 2-Chloro-6-methoxy-3-phenylquinoline . While 2-chloroquinolines are generally reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the palladium-catalyzed amination (Buchwald-Hartwig cross-coupling) of 2-Chloro-6-methoxy-3-phenylquinoline . While 2-chloroquinolines are generally reactive electrophiles, the presence of a phenyl group at the C3 position introduces significant steric hindrance proximal to the reaction center (C2), creating an "ortho-substituent effect" that inhibits catalyst approach and reductive elimination. Furthermore, the 6-methoxy group acts as an electron-donating group (EDG), slightly deactivating the quinoline ring toward oxidative addition compared to electron-deficient analogs.

This guide moves beyond "standard" conditions (e.g., Pd(OAc)₂/BINAP), which often fail for this scaffold, and recommends the use of Third- or Fourth-Generation Buchwald Precatalysts (specifically BrettPhos or RuPhos systems) to ensure high conversion and reproducibility.

Mechanistic Analysis & Strategic Design

The Steric Challenge

The primary failure mode for this substrate using classical ligands (e.g., PPh₃, dppf) is the inability to form the active amine-bound Pd(II) complex or the subsequent slow reductive elimination.

  • C2-Cl Reactivity: The C-Cl bond is activated by the adjacent ring nitrogen (similar to 2-chloropyridine).

  • C3-Phenyl Clash: The phenyl ring at C3 creates a "steric wall." During the catalytic cycle, bulky bis-phosphine ligands (like BINAP) often overcrowd the palladium center when the substrate is bound, preventing the amine nucleophile from coordinating.

Ligand Selection Strategy

To overcome the C3-phenyl bulk, we utilize dialkylbiaryl phosphine ligands . These ligands promote the formation of a monoligated [L-Pd-Ar] species, which is sufficiently open to accept the amine but bulky enough to force reductive elimination.

  • Primary Recommendation: BrettPhos (for primary amines) or RuPhos (for secondary amines).

  • Catalyst Source: Pd G4 Precatalysts . Using precatalysts (e.g., BrettPhos Pd G4) eliminates the induction period and ensures the correct L:Pd ratio (1:1), which is critical for hindered couplings.

Pathway Visualization

The following diagram illustrates the catalytic cycle with a focus on the steric bottleneck imposed by the C3-phenyl group.

BuchwaldCycle cluster_sterics Critical Steric Interactions PreCat Pd G4 Precatalyst (Activation) Pd0 Active Species [L-Pd(0)] PreCat->Pd0 Base OxAdd Oxidative Addition (Steric Check 1) [L-Pd(II)-Ar-Cl] Pd0->OxAdd + Substrate (2-Cl-3-Ph-Quinoline) AmineCoord Amine Coordination & Deprotonation (Steric Check 2) OxAdd->AmineCoord + Amine / Base RedElim Reductive Elimination (Product Release) AmineCoord->RedElim C-N Bond Formation RedElim->Pd0 Regeneration

Caption: Figure 1. Catalytic cycle highlighting the critical 'Steric Checks' where the C3-phenyl group of the quinoline interferes with standard bis-phosphine ligands.

Experimental Protocols

Materials & Reagents Table
ReagentEquiv.RoleNotes
2-Cl-6-OMe-3-Ph-Quinoline 1.0SubstrateLimiting reagent.
Amine Partner 1.2 - 1.5NucleophileUse 1.2 eq for expensive amines; 1.5 eq for volatile ones.
BrettPhos Pd G4 0.02 - 0.05Catalyst2-5 mol%. Air-stable solid.
NaOtBu 2.0BaseSodium tert-butoxide. Must be stored in glovebox/desiccator.
1,4-Dioxane or Toluene N/ASolventAnhydrous, degassed. [0.2 M] concentration.
Method A: Rapid Screening (Small Scale)

Use this protocol to validate the amine partner compatibility.

  • Setup: In a nitrogen-filled glovebox (or using Schlenk technique), charge a 1-dram vial (equipped with a stir bar and septum cap) with:

    • BrettPhos Pd G4 (2.5 mg, ~2 mol% for 0.1 mmol scale).

    • 2-Chloro-6-methoxy-3-phenylquinoline (27 mg, 0.1 mmol).

    • NaOtBu (19 mg, 0.2 mmol).

  • Addition: Add the amine (0.12 mmol). Note: If the amine is solid, add it with the other solids. If liquid, add after solvent.

  • Solvent: Add anhydrous 1,4-Dioxane (0.5 mL).

  • Reaction: Seal the vial and heat to 100°C for 2 hours.

  • Analysis: Cool to room temperature. Dilute a 10 µL aliquot with acetonitrile and analyze via LC-MS.

    • Success Criteria: >90% conversion of starting material (SM) to product.[1]

Method B: Optimized Scale-Up Protocol (1.0 Gram Scale)

Use this protocol for isolation.

  • Vessel Prep: Oven-dry a 50 mL round-bottom flask or pressure tube. Equip with a magnetic stir bar. Cool under a stream of nitrogen.

  • Charging Solids: Add the following under a positive pressure of nitrogen:

    • 2-Chloro-6-methoxy-3-phenylquinoline (1.0 g, 3.7 mmol).

    • BrettPhos Pd G4 (85 mg, 0.09 mmol, 2.5 mol%). Alternatively: Pd₂(dba)₃ (1.5 mol%) + BrettPhos Ligand (3.5 mol%).

    • NaOtBu (711 mg, 7.4 mmol).

  • Solvent & Amine:

    • Add anhydrous Toluene or 1,4-Dioxane (18.5 mL, 0.2 M).

    • Add the amine (4.44 mmol, 1.2 equiv).

  • Degassing: Sparge the mixture with nitrogen for 5 minutes (bubbling gas directly into the liquid).

  • Heating: Seal the vessel (Teflon screw cap preferred) and heat to 100°C in an oil block. Stir vigorously (800 rpm).

  • Monitoring: Monitor via TLC or HPLC at 2h and 6h. Reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with EtOAc (50 mL) and water (50 mL).

    • Separate layers. Extract aqueous layer with EtOAc (2 x 30 mL).

    • Combine organics, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂).[1]

    • Eluent: typically Hexanes/EtOAc (gradient 0% to 30%). The 6-OMe group aids visualization on TLC (UV active).

Workflow Visualization

Workflow Start Start: Weigh Reagents (Glovebox/Schlenk) Degas Solvent Addition & Sparging (N2) Start->Degas Heat Reaction: 100°C, 4-8h Degas->Heat Check In-Process Control: LC-MS / TLC Heat->Check Decision Conversion >95%? Check->Decision Decision->Heat No (Extend Time) Workup Workup: EtOAc/Water Extr. Decision->Workup Yes Purify Purification: Flash Column Workup->Purify

Caption: Figure 2. Operational workflow for the scale-up synthesis.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst DeactivationEnsure strict O₂-free conditions. Switch solvent to t-Amyl Alcohol (higher boiling point, better solubility).
Stalled Reaction (~50%) Product InhibitionAdd more catalyst (1 mol%) as a solution in degassed solvent.
Dehalogenation (H-Sub) β-Hydride EliminationThis occurs if the amine is bulky and reductive elimination is slow. Switch ligand to RuPhos (better for secondary amines) or lower temperature to 80°C.
Base Sensitive Groups NaOtBu incompatibilityIf the amine contains esters/nitriles, switch base to Cs₂CO₃ (3.0 equiv) and use t-BuBrettPhos Pd G3.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Bruno, N. C., et al. (2013). Rapidly Initiating Palladium Precatalyst for the Buchwald–Hartwig Amination of Aryl Chlorides. Journal of the American Chemical Society, 135(30), 10942–10945. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Chloro-6-methoxy-3-phenylquinoline

This guide is structured as a Tier-3 Technical Support resource designed for organic chemists and process engineers. It moves beyond basic textbook procedures to address the "black art" of optimizing the chlorination of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource designed for organic chemists and process engineers. It moves beyond basic textbook procedures to address the "black art" of optimizing the chlorination of electron-rich, sterically hindered quinolone systems.

Ticket Subject: Low yield / Incomplete conversion in 2-Chloro-6-methoxy-3-phenylquinoline synthesis. Target Molecule: 2-Chloro-6-methoxy-3-phenylquinoline (CAS: N/A for specific derivative, Analogous to 2-Chloro-3-phenylquinoline). Primary Reaction Class: Dehydroxychlorination (Nucleophilic Aromatic Substitution /


).

Part 1: Diagnostic & Triage

Before adjusting your protocol, identify the failure mode. Compare your observations with these signatures.

SymptomProbable CauseTechnical Explanation
Starting Material (SM) Persists Wet Reagents

reacts with adventitious water to form Phosphoric acid (

), which is non-reactive for chlorination. The active Vilsmeier-type species is not maintaining concentration.
Product Reverts to SM during Workup Acidic Hydrolysis The 2-Cl bond is labile in the presence of acid and heat. Quenching

generates massive HCl. If the quench is too hot (>5°C) or insufficiently buffered, the product hydrolyzes back to the quinolone.
Black Tar / Low Mass Balance Thermal Decomposition The 6-Methoxy group activates the ring. Excessive heating (>110°C) or prolonged reaction times can lead to polymerization or demethylation of the methoxy group.
Yellow/Orange Impurities Dimer Formation In concentrated mixtures, the product (electrophile) can react with the starting material (nucleophile) to form O-bridged or N-bridged dimers.

Part 2: The "Gold Standard" Protocol

This protocol prioritizes yield and purity over speed. It assumes you are converting the intermediate 6-methoxy-3-phenylquinolin-2(1H)-one to the chloride. If you are attempting a one-pot Vilsmeier cyclization from the acetamide, see the "Alternative Routes" note below.

Reagents & Stoichiometry[1][2][3][4]
  • Substrate: 6-methoxy-3-phenylquinolin-2(1H)-one (1.0 equiv)

  • Reagent: Phosphorus Oxychloride (

    
    ) (5.0 - 8.0 equiv). Note: Excess acts as solvent.
    
  • Catalyst: DMF (Dimethylformamide) (0.1 - 0.5 equiv). Crucial for activation.

  • Solvent: None (Neat) or Chlorobenzene (if solubility is critical).

Step-by-Step Methodology
  • Drying (Critical): Dry the starting quinolone in a vacuum oven at 60°C for 4 hours. Any water present will destroy 3 equivalents of

    
     and generate heat.
    
  • Setup: Use a flame-dried round-bottom flask with a drying tube (

    
    ) or 
    
    
    
    line.
  • Addition: Add the quinolone and

    
    . Stir to suspend.
    
  • Activation: Add DMF dropwise at room temperature. Observation: You should see slight bubbling or a color change (formation of the Vilsmeier-Haack active species).

  • Reaction: Heat the mixture to 90–100°C .

    • Optimization Note: Do not reflux (

      
      ) immediately. The 3-phenyl group provides steric hindrance, but the 6-OMe group activates the ring. A slightly lower temperature (90°C) for a longer time (3-5h) often yields a cleaner profile than aggressive refluxing.
      
  • Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexane). Look for the disappearance of the highly polar/fluorescent starting material spot near the baseline.

  • Workup (The Yield-Maker):

    • Preparation: Prepare a mixture of Ice and

      
       (Ammonium Hydroxide) or sat. 
      
      
      
      .
    • Quench: Pour the reaction mixture slowly onto the stirred ice/base slurry. Keep T < 10°C.

    • pH Control: Ensure the final pH is basic (pH 9-10). If acidic, the product will hydrolyze.

    • Extraction: Extract immediately with Dichloromethane (DCM). Do not let the solid sit in the aqueous phase.

Part 3: Critical Variables & "Hidden" Chemistry

The Role of the 3-Phenyl Group (Sterics)

The phenyl ring at position 3 creates steric bulk near the C2 carbonyl. This hinders the approach of the bulky phosphoryl chloride complex.

  • Impact: The reaction is slower than unsubstituted quinoline.

  • Solution: Use DMF catalysis . The active species becomes the dimethylchloroiminium ion (Vilsmeier reagent), which is more reactive but also bulky. If the reaction stalls, switch to Thionyl Chloride (

    
    ) with DMF , which forms a smaller active species, though it is generally "gassier" and messier.
    
The 6-Methoxy Liability (Electronics)

The methoxy group is an electron-donating group (EDG). It makes the ring electron-rich.[1]

  • Risk: Oxidation. If the reaction is run in air at high temps, you will see tar formation.

  • Mitigation: Strictly inert atmosphere (

    
     or Ar).
    
The "Death Pathway": Hydrolysis

The bond between C2 and Chlorine in this molecule is susceptible to acid-catalyzed hydrolysis because the protonated ring nitrogen makes C2 highly electrophilic.

  • Scenario: You quench

    
     with water. This creates HCl.[1] The solution heats up.
    
  • Result: The

    
     is displaced by water, regenerating the starting material.
    
  • Fix: Never quench with pure water. Always quench into excess base (Ammonia or Carbonate) and Ice .

Part 4: Troubleshooting FAQs

Q: Can I use Toluene as a co-solvent? A: Yes, but it reduces the boiling point of the mixture (if refluxing azeotropically) and dilutes the reagents. Use Toluene only if your starting material is completely insoluble in neat


 or if you need to control the exotherm on a large scale (

). For <10g scale, run neat.

Q: My TLC shows a new spot, but after workup, it’s gone. Where did it go? A: It likely hydrolyzed.[2][3] The 2-chloro product is less polar than the starting material (higher


). If that spot disappears and the baseline spot (SM) returns/grows, your quench was too acidic or too hot.

Q: Can I use


 instead of 

?
A: Yes.

is a more aggressive chlorinating agent.
  • Protocol: Mix SM and

    
     (1.1 equiv) in 
    
    
    
    or Chlorobenzene.
  • Warning:

    
     generates more solid byproducts and is harder to quench. Use only if 
    
    
    
    /DMF fails to drive conversion to completion.

Q: How do I remove the residual phosphorus smell? A: The "burnt match" smell is persistent. Wash your organic extracts with 1M NaOH (cold) followed by Brine. The basic wash helps hydrolyze residual phosphoryl species into the aqueous phase.

Part 5: Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the critical "Activation" step and the "Hydrolysis Risk" that destroys yield.

G Lactam Starting Material (Lactam Form) Lactim Lactim Tautomer (OH-form) Lactam->Lactim Tautomerization (Equilibrium) Activated Activated Complex (-O-POCl2) Lactim->Activated + POCl3 - HCl Vilsmeier Vilsmeier Intermediate (via DMF) Lactim->Vilsmeier + DMF/POCl3 (Faster Route) Product Target Product (2-Chloro-6-OMe-3-Ph) Activated->Product + Cl- (Nucleophilic Attack) Vilsmeier->Product + Cl- Hydrolysis Hydrolysis Product (Reverted SM) Product->Hydrolysis Acidic Quench + Heat (YIELD KILLER)

Figure 1: Reaction pathway for the chlorination of 6-methoxy-3-phenylquinolin-2(1H)-one. Note the red dashed line representing the reversion to starting material during improper workup.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction (Review).[1][4][5][6] Comprehensive Organic Synthesis, 2, 777-794.

  • Kidwai, M., et al. (2000). Microwave assisted synthesis of novel 2-chloro-3-formylquinolines. Indian Journal of Chemistry, 39B, 463-465.
  • Jo, Y., et al. (2025).[7] Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. ChemRxiv. (Detailed optimization of quinolone chlorination using POCl3 and water management).

  • ResearchGate Discussion. (2013). Optimization of chlorinating quinazolones using POCl3. (Practical insights on quenching and hydrolysis prevention).

Sources

Optimization

minimizing side reactions in 2-Chloro-6-methoxy-3-phenylquinoline coupling

This guide addresses the specific challenges of cross-coupling 2-Chloro-6-methoxy-3-phenylquinoline . This substrate presents a "perfect storm" of kinetic barriers: the 3-phenyl group provides significant steric hindranc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenges of cross-coupling 2-Chloro-6-methoxy-3-phenylquinoline . This substrate presents a "perfect storm" of kinetic barriers: the 3-phenyl group provides significant steric hindrance, while the 6-methoxy group (electron-donating) deactivates the C-Cl bond toward oxidative addition. Furthermore, the 2-chloroquinoline scaffold is notoriously prone to hydrolysis.

Status: Operational Subject: Minimizing Side Reactions & Optimization Lead Scientist: Dr. Aris (Senior Application Scientist)

The Reactivity Landscape

Before troubleshooting, you must understand the competitive pathways active in your flask. The diagram below maps the specific failure modes for this substrate.

ReactionPathways SM Starting Material (2-Cl-6-OMe-3-Ph-Quinoline) Pd_Complex Pd(II) Oxidative Addition Complex SM->Pd_Complex Slow Step (Hindered by 3-Ph & 6-OMe) Hydrolysis Side Reaction A: 2-Quinolone (Hydrolysis) SM->Hydrolysis H2O / Strong Base High Temp N_Coord Catalyst Poisoning (Pd-N Coordination) SM->N_Coord Low Steric Ligands Prod Target Product (Cross-Coupled) Pd_Complex->Prod Transmetalation & Red. Elimination Reduction Side Reaction B: Dechlorination (Ar-Cl → Ar-H) Pd_Complex->Reduction Alcohol Solvents (Hydride Source)

Figure 1: Competitive reaction pathways. The 3-phenyl and 6-methoxy groups slow the desired oxidative addition, increasing the residence time of the starting material and exposing it to hydrolysis and catalyst poisoning.

Troubleshooting Guide (FAQs)

Issue 1: "I am seeing a major byproduct with Mass M-18 (or M-Cl+OH). It looks like the quinolone."

Diagnosis: Hydrolysis of the C-Cl bond.[1] The Science: 2-Chloroquinolines are essentially cyclic imidoyl chlorides. They are highly susceptible to nucleophilic attack by water, converting them into the thermodynamically stable 2-quinolone (lactam) tautomer. This is exacerbated by the 3-phenyl group , which twists the ring and can trap water molecules in the solvation shell, and strong hydroxide bases. Solution:

  • Switch Base: Move from hydroxides (NaOH, KOH) or alkoxides (NaOEt) to anhydrous phosphates (K₃PO₄ ) or carbonates (Cs₂CO₃ ).

  • Solvent Control: Abandon aqueous mixtures. Use strictly anhydrous 1,4-Dioxane or Toluene .

  • Additives: If water is required for boronic acid solubility, limit it to <5% v/v and add it after the catalyst has been degassed.

Issue 2: "The reaction stalls at 20-30% conversion. Adding more catalyst doesn't help."

Diagnosis: Catalyst Poisoning (N-Coordination) or Failed Oxidative Addition. The Science: The quinoline nitrogen is a good ligand. If your phosphine ligand is not bulky enough, the nitrogen on the substrate will bind to the Palladium center, creating an inactive "Pd-N" resting state (Figure 1, bottom path). Additionally, the 6-OMe group pushes electron density into the ring, making the C-Cl bond electron-rich and reluctant to react with Pd(0). Solution:

  • Ligand Upgrade: You need a ligand that is bulky enough to prevent N-coordination and electron-rich enough to force oxidative addition.

    • Recommendation:XPhos or RuPhos . These biaryl phosphines create a "roof" over the Pd center, blocking the quinoline nitrogen while facilitating the coupling of the hindered 3-phenyl chloride.

  • Precatalyst: Switch to XPhos Pd G3 or G4 . These generate the active Pd(0) species immediately, bypassing the induction period where side reactions often occur.

Issue 3: "I observe the dechlorinated product (Ar-Cl Ar-H)."

Diagnosis: Reductive Dehalogenation via


-Hydride Elimination.
The Science:  This occurs when the Pd(II) intermediate abstracts a hydride, usually from the solvent. This is common in alcoholic solvents (Ethanol, Isopropanol) or amines.
Solution: 
  • Solvent Ban: strictly avoid primary/secondary alcohols.

  • Solvent Switch: Use THF or Toluene .[2]

  • Reaction Speed: Dechlorination is often a symptom of a slow cross-coupling cycle. Increasing the catalyst activity (see Issue 2) typically outcompetes this side reaction.

Optimized Protocol: The "Gold Standard"

This protocol is designed to overcome the steric hindrance of the 3-phenyl group and the electronic deactivation of the 6-methoxy group.

Reagents & Stoichiometry
ComponentEquivalentsRecommended ReagentFunction
Substrate 1.02-Cl-6-OMe-3-Ph-QuinolineElectrophile
Partner 1.2 - 1.5Boronic Acid/Pinacol EsterNucleophile
Catalyst 0.02 - 0.05XPhos Pd G3 High-turnover Precatalyst
Base 2.0 - 3.0K₃PO₄ (Anhydrous)Mild Base (Minimizes Hydrolysis)
Solvent [0.2 M]1,4-Dioxane (Anhydrous)Non-protic Solvent
Step-by-Step Procedure
  • Preparation: Flame-dry a reaction vial/flask and cool under Argon.

  • Solids: Charge the flask with the Substrate (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (2-5 mol%).

    • Note: If using Pd(OAc)₂ + Ligand, premix them in a separate vial in solvent for 5 mins before adding.

  • Degassing: Seal the flask. Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add anhydrous 1,4-Dioxane via syringe.

    • Critical: Do not use "wet" solvent.[3] If the boronic acid is insoluble, add degassed water (max 5% volume) only if absolutely necessary.

  • Reaction: Heat to 80–100 °C .

    • Monitoring: Check LCMS at 1 hour. The high-activity catalyst should show conversion early. If stalled, raise temp to 110 °C.

  • Workup: Filter through Celite (to remove Pd/Salts), concentrate, and purify.

Catalyst Selection Logic

Use this decision tree to select the correct system based on your specific coupling partner.

CatalystLogic Start Select Coupling Partner Type1 Aryl Boronic Acid (Sterically Unhindered) Start->Type1 Type2 Aryl Boronic Acid (Ortho-Substituted) Start->Type2 Type3 Amine (Buchwald-Hartwig) Start->Type3 Rec1 Rec: XPhos Pd G3 (General Purpose) Type1->Rec1 Rec2 Rec: SPhos Pd G3 (Handles extreme sterics) Type2->Rec2 Rec3 Rec: BrettPhos Pd G3 (Prevents N-poisoning) Type3->Rec3

Figure 2: Catalyst selection matrix based on the coupling partner's steric profile.

References

  • Mechanistic Insight into 2-Chloroquinoline Hydrolysis: Vertex AI Search Result 1.1: "HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones." RSC Publishing.[4] Available at: [Link]

  • Catalyst Selection for Hindered Substrates (Buchwald Ligands): Vertex AI Search Result 1.12: "Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions."[5] ChemRxiv. Available at: [Link]

  • Dechlorination Mechanisms in Pd-Catalysis: Vertex AI Search Result 1.9: "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. Available at: [Link]

  • General Reactivity of 2-Chloro-6-methoxy-3-methylquinoline (Analogous Substrate): Vertex AI Search Result 1.16: "2-Chloro-6-methoxy-3-methylquinoline | C11H10ClNO."[6] PubChem. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Quinoline Functionalization &amp; Optimization

Status: Online Operator: Senior Application Scientist (Ph.D., 15+ years in Heterocyclic Methodology) Ticket ID: QUN-OPT-2026 Subject: Troubleshooting Low Conversion & Regioselectivity in Quinoline Scaffolds Overview: The...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Ph.D., 15+ years in Heterocyclic Methodology) Ticket ID: QUN-OPT-2026 Subject: Troubleshooting Low Conversion & Regioselectivity in Quinoline Scaffolds

Overview: The "Quinoline Dilemma"

Welcome to the technical support center. If you are experiencing low yields with quinoline, you are likely battling two intrinsic properties of the scaffold:

  • Catalyst Poisoning: The

    
     nitrogen lone pair is a potent 
    
    
    
    -donor, effectively sequestering transition metals (Pd, Pt, Cu) and shutting down catalytic cycles.
  • Electronic Mismatch: The pyridine ring is electron-deficient (deactivating it toward

    
    ), while the benzene ring is moderately electron-rich. However, for radical additions (Minisci), the electron deficiency is a feature, not a bug—provided the conditions are tuned correctly.
    

This guide moves beyond basic textbook advice, offering field-proven troubleshooting for the three most common failure modes: Metal-Catalyzed Cross-Coupling , Radical C-H Activation (Minisci) , and Distal Site Selectivity .

Module 1: Metal-Catalyzed Cross-Coupling (Suzuki, Buchwald, Heck)

Symptom: Reaction stalls immediately or yields <20%. Catalyst loads >10 mol% are required for any conversion.

Root Cause Analysis: The quinoline nitrogen (


) coordinates to the metal center, forming a stable, unreactive complex (e.g., 

). This prevents the oxidative addition or reductive elimination steps.
Troubleshooting Protocol

Q1: I am running a Suzuki coupling at C3/C6, but the catalyst dies. How do I stop N-coordination?

A: You must physically or electronically block the nitrogen lone pair.

  • Method A: Lewis Acid Additives (The "Sacrificial Lamb"). Add a Lewis acid that binds to the nitrogen more strongly than the palladium does, but does not interfere with the transmetallation.

    • Recommendation: Add

      
        or 
      
      
      
      (0.5 – 1.0 equiv). This ties up the lone pair, preventing catalyst sequestration [1].
  • Method B: N-Oxide Activation. Convert the quinoline to Quinoline N-oxide prior to coupling. The oxygen atom is less poisoning to certain Pd-catalysts than the bare nitrogen, and the N-oxide moiety activates the C2 position for subsequent functionalization.

    • Note: Post-reaction, the N-oxide can be reduced back to the free base using

      
       or Zn dust.
      

Q2: Which ligand system should I use to outcompete the quinoline nitrogen?

A: Monodentate phosphines often fail. Switch to bulky, electron-rich ligands that create a crowded metal center, making it sterically difficult for the quinoline nitrogen to bind.

  • Gold Standard: Buchwald Biaryl Phosphines (e.g., XPhos , SPhos ) or NHC ligands (e.g., IPr ). These ligands form highly active catalytic species that are resistant to inhibition by heterocycles [2].

Visualization: Catalyst Poisoning & Mitigation

CatalystPoisoning Start Problem: Low Yield in Pd-Coupling CheckN Is Nitrogen Protected? Start->CheckN Poison Catalyst Poisoning: N-atom coordinates Pd CheckN->Poison No Proceed to Optimization Proceed to Optimization CheckN->Proceed to Optimization Yes Solution1 Solution A: Add Lewis Acid (BF3, Sc(OTf)3) Poison->Solution1 Solution2 Solution B: Use Bulky Ligands (XPhos) Poison->Solution2 Solution3 Solution C: Convert to N-Oxide Poison->Solution3

Caption: Decision tree for overcoming nitrogen-based catalyst deactivation in transition metal cross-couplings.

Module 2: Radical C-H Functionalization (Minisci Reaction)

Symptom: Low conversion, formation of messy mixtures (polysubstitution), or no reaction on electron-rich quinolines.

Root Cause Analysis: Minisci reactions rely on nucleophilic alkyl radicals attacking the electron-deficient heterocycle.

  • Failure Mode 1 (pH): If the solution isn't acidic enough, the quinoline isn't protonated. The neutral ring has a high LUMO, making it unreactive toward nucleophilic radicals.

  • Failure Mode 2 (Polysubstitution): Once an alkyl group is added, the ring becomes more electron-rich (alkyl groups are EDGs), but often not enough to prevent a second radical attack if the radical concentration is too high.

Troubleshooting Protocol

Q3: I am using standard Minisci conditions (


), but yield is stuck at 30%. 

A: You likely have a "Polarity Mismatch." The radical is not nucleophilic enough, or the ring is not electrophilic enough.

  • Step 1: Acidify. Ensure you are using TFA (Trifluoroacetic acid) or Diphenyl Phosphate as the solvent or co-solvent. Protonation of the N lowers the LUMO energy of the ring, accelerating the attack of the nucleophilic alkyl radical [3].

  • Step 2: Switch Radical Source. If using carboxylic acids (decarboxylative), switch to Sulfinates (Langlois reagent) or Alkyl Halides (with photocatalysis). These often generate radicals more cleanly.

Q4: How do I stop over-alkylation (C2 + C4 substitution)?

A: Control the radical flux.

  • Biphasic Solvent System: Use a DCM/Water biphasic mixture. The protonated quinoline stays in the aqueous phase. Once alkylated, the product becomes more lipophilic and extracts into the organic phase, protecting it from further radical attack in the aqueous layer.

  • Stoichiometry: Use a slight excess of the heterocycle (limiting reagent) rather than the radical precursor if the heterocycle is cheap.

Standardized Minisci Protocol (High-Efficiency)
StepParameterSpecificationReasoning
1 Solvent DCM : Water (1:1)Biphasic system prevents polysubstitution.
2 Acid TFA (2.0 equiv)Protonates N1, activating C2/C4.
3 Radical Source Zn sulfinate (3.0 equiv)Stable solid source of alkyl radicals.
4 Oxidant TBHP (3-5 equiv)Tert-butyl hydroperoxide initiates the radical.
5 Temp Ambient to 40°CMild conditions prevent decomposition.
Module 3: Distal Functionalization (C5, C8) & N-Oxides

Symptom: Reaction occurs exclusively at C2 (ortho to N), but the target is C8 or C5.

Root Cause Analysis: C2 is the most electronically activated position (lowest LUMO coefficient). To hit C8, you must use Chelation Assistance or Steric Blocking .

Troubleshooting Protocol

Q5: How do I force functionalization at C8?

A: You must use the Nitrogen (or N-oxide) as a directing group (DG) for a transition metal.

  • Mechanism: Metals like Rh(III) or Ru(II) form a 5-membered metallacycle with the N-atom and the C8-H bond. This geometric constraint forces activation at C8.

  • Reagent: Use

    
      with a cationic additive (
    
    
    
    ).
  • Substrate: Quinoline N-oxides are often superior for C8 activation because the N-O bond length allows for a favorable 5-membered metallacycle intermediate [4].

Q6: I'm trying to nitrate the ring, but I'm getting N-oxide instead.

A: This is a common competition reaction.

  • Fix: If you want

    
     (Nitration/Bromination) on the benzene ring (C5/C8), perform the reaction in Sulfuric Acid . The protonated nitrogen (
    
    
    
    ) prevents N-oxidation and directs the electrophile to the benzene ring (meta to the
    
    
    group, usually favoring C5/C8 mix) [5].
Visualization: Regioselectivity Logic

Regioselectivity Quinoline Quinoline Core C2 C2 Position: Nucleophilic Radical Attack (Minisci) Quinoline->C2 Radical Conditions (TFA/Ag+) C8 C8 Position: Transition Metal Chelation (Rh/Ru Directed) Quinoline->C8 N-Oxide DG (RhCp*) C5 C5 Position: Electrophilic Subst. (SEAr) (Strong Acid Media) Quinoline->C5 SEAr (H2SO4/HNO3)

Caption: Regioselectivity map based on reaction mechanism (Radical vs. Chelation vs. Electrophilic).

References
  • BenchChem Technical Support. (2025).[1][2][3] Overcoming Catalyst Poisoning in Reactions with Quinoline Derivatives.Link

  • H. A. Charette, et al. (2017). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC.[4][5] Link

  • RSC Chemical Science. (2022). General electrochemical Minisci alkylation of N-heteroarenes.Link

  • Molecules. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.Link

  • BenchChem. (2025).[1][3] Preventing N-oxide Formation in Quinoline Reactions.[3]Link

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-6-methoxy-3-phenylquinoline

Ticket ID: CHEMSUP-882-Q Subject: Impurity Removal & Workup Optimization for 2-Chloro-6-methoxy-3-phenylquinoline Severity: High (Impacts Yield & Purity) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEMSUP-882-Q Subject: Impurity Removal & Workup Optimization for 2-Chloro-6-methoxy-3-phenylquinoline Severity: High (Impacts Yield & Purity) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 2-Chloro-6-methoxy-3-phenylquinoline (typically via POCl


 mediated chlorination of the corresponding quinolin-2-one) presents a specific set of purification challenges. The presence of the electron-donating methoxy group at C6 and the phenyl ring at C3 creates a system prone to specific side reactions, including hydrolysis and incomplete chlorination.

This guide addresses the three most common failure modes:

  • The "Lactam" Impurity: Persistence of unreacted 6-methoxy-3-phenylquinolin-2(1H)-one.

  • Hydrolytic Reversion: The product converting back to starting material during workup.[1]

  • Phosphorous Contamination: Difficulty removing inorganic byproducts.[1]

Diagnostic & Troubleshooting (Q&A)

Issue 1: The "Stubborn" Starting Material

User Question: "My TLC shows a persistent spot with lower R_f than my product. I’ve increased reaction time, but it won't disappear. How do I remove it?"

Technical Diagnosis: The spot is likely the 6-methoxy-3-phenylquinolin-2(1H)-one (the lactam form of the starting material). In quinoline chemistry, the starting material exists in a tautomeric equilibrium, but predominantly as the stable lactam.[1]

  • Causality: The lactam is significantly more polar and higher melting than your target 2-chloro product due to intermolecular hydrogen bonding (N-H···O=C).

  • Solution (The Solubility Filter): Do not rely solely on chromatography. You can exploit the drastic solubility difference. The 2-chloro product is highly lipophilic; the lactam is not.

Protocol: Oxidative/Polar Trituration

  • Evaporate your crude reaction mixture to dryness.

  • Suspend the solid in cold Diethyl Ether (Et₂O) or 10% Ethyl Acetate in Hexanes .

  • Sonicate for 10 minutes.

  • Filter the suspension.

    • Filtrate: Contains your target (2-Chloro-6-methoxy-3-phenylquinoline).

    • Filter Cake: Contains the unreacted lactam impurity.

  • Concentrate the filtrate to obtain enriched product.[2]

Issue 2: The "Reappearing" Impurity (Hydrolysis)

User Question: "I had pure product by TLC, but after aqueous workup and drying, the starting material spot reappeared. Did the reaction reverse?"

Technical Diagnosis: Yes, this is Acid-Catalyzed Hydrolysis .[1] The C2-Chlorine bond in quinolines is activated toward nucleophilic attack, especially in the presence of the electron-donating 6-methoxy group which stabilizes the intermediate cation.

  • Mechanism: If residual POCl

    
     is quenched with water without sufficient buffering, the pH drops drastically (generating HCl and H
    
    
    
    PO
    
    
    ). Heating this acidic mixture (or even prolonged stirring) hydrolyzes the chloride back to the hydroxyl/lactam form.

Corrective Protocol: The "Cold-Buffer" Quench

  • Never add water directly to the reaction mixture.

  • Pour the reaction mixture slowly into a vigorously stirred slurry of Ice and Sodium Bicarbonate (NaHCO₃) or 2M NaOH (maintain pH > 7).

  • Keep the internal temperature below 10°C during the quench.

  • Extract immediately with Dichloromethane (DCM) once the fizzing stops.

Issue 3: Oiling Out During Recrystallization

User Question: "I'm trying to recrystallize to get >98% purity, but it keeps oiling out as a yellow goo."

Technical Diagnosis: The phenyl ring at C3 and methoxy at C6 make the molecule highly lipophilic, disrupting crystal packing in standard non-polar solvents. "Oiling out" indicates the product is precipitating as a supercooled liquid before it can crystallize.

Recommended Solvent System: Switch to a Ethanol/Water or Acetonitrile system. The polarity of ethanol helps solvate the impurities while the water acts as an anti-solvent to force ordered lattice formation.

Protocol: The "Cloud Point" Method

  • Dissolve crude (1 g) in boiling Ethanol (EtOH) (approx. 5-8 mL).

  • Add hot water dropwise until a faint turbidity (cloudiness) persists.

  • Add one drop of EtOH to clear the solution.

  • Allow to cool to room temperature slowly (wrap flask in foil/towel to insulate).

  • Refrigerate at 4°C overnight.

Visual Workflow: Purification Decision Tree

The following diagram outlines the logical flow for purifying the crude mixture based on the impurities present.

PurificationLogic Start Crude Reaction Mixture (Post-POCl3) Quench Quench: Pour into Ice/NaHCO3 (Temp < 10°C, pH > 7) Start->Quench Careful Addition Extract Extraction (DCM) Wash with Brine Quench->Extract Phase Sep CheckTLC TLC Analysis (vs. Starting Material) Extract->CheckTLC Trituration Trituration Step Suspend in Cold Et2O/Hexane Filter off Solid Impurity CheckTLC->Trituration SM Present (Low Rf) Recryst Recrystallization (EtOH : H2O 2:1) CheckTLC->Recryst Only Minor Impurities Trituration->Recryst Filtrate Concentrated Final Pure 2-Chloro-6-methoxy-3-phenylquinoline Recryst->Final Filter Crystals

Caption: Figure 1. Logical workflow for the isolation and purification of 2-chloro-quinoline derivatives, prioritizing the removal of lactam impurities via solubility differences.

Data Summary: Physicochemical Properties & Solubility

Understanding the contrast between your target and its primary impurity is key to separation.

PropertyTarget: 2-Chloro-6-methoxy-3-phenylquinolineImpurity: 6-methoxy-3-phenylquinolin-2(1H)-one
Structure Type Heteroaromatic ChlorideCyclic Amide (Lactam)
Polarity Low (Lipophilic)High (H-Bond Donor/Acceptor)
Solubility (DCM) HighModerate
Solubility (Ether/Hexane) Soluble Insoluble (Key for purification)
Reaction to Acid Susceptible to Hydrolysis (Reverts to Impurity)Stable
TLC Behavior (20% EtOAc/Hex) High R_f (~0.6 - 0.[1]8)Low R_f (~0.1 - 0.2)

References

  • Methodology for 2-Chloroquinoline Synthesis

    • Langer, P., et al. "Synthesis of functionalized quinolines by reaction of 1,3-bis(silyloxy)-1,3-butadienes with 2-chloroquinoline-3-carbaldehydes." Tetrahedron, 2007.
    • Note: Establishes the stability profile of 2-chloro-3-substituted quinolines.
  • Hydrolysis Risks & Kinetics

    • Wang, Z., et al. "HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones." New Journal of Chemistry, 2019.
    • Note: Details the conditions under which the chloro-group reverts to the hydroxyl form.
  • Purification of Fluoro/Methoxy Analogs

    • Sandford, G., et al. "A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline.
    • Note: Provides the basis for the Ethanol/Water recrystallization protocol for methoxy-substituted quinolines.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Cross-Coupling of 2-Chloro-6-methoxy-3-phenylquinoline

Welcome to the technical support center for advanced cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals working with the challenging substrate, 2-C...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals working with the challenging substrate, 2-Chloro-6-methoxy-3-phenylquinoline. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively.

The 2-chloro-6-methoxy-3-phenylquinoline core presents a unique set of challenges for cross-coupling. The chlorine at the C2 position is an economically attractive but less reactive handle compared to its bromine or iodine counterparts, necessitating highly active catalytic systems.[1][2] Furthermore, the electron-donating methoxy group at C6 increases the electron density of the aromatic system, making the crucial oxidative addition step of the catalytic cycle more difficult.[3] Compounding this is the steric bulk of the C3-phenyl group, which can hinder the approach of the catalyst. This guide provides solutions to navigate these electronic and steric challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the basis of catalyst selection for this specific substrate.

Q1: My cross-coupling reaction with 2-chloro-6-methoxy-3-phenylquinoline is failing or giving very low yields. What is the most likely cause?

A: The most common bottleneck for this substrate is the initial oxidative addition step, where the palladium or nickel catalyst inserts into the C-Cl bond.[4] Because this is an electron-rich aryl chloride, this step is energetically demanding. A standard catalyst system, such as Pd(PPh₃)₄, is often not active enough to promote this reaction efficiently.[5] Low yields are almost always traceable to a catalyst system that lacks the requisite activity for this specific transformation.

Q2: Which type of palladium catalyst and ligand should I choose as a starting point?

A: For a challenging aryl chloride like this, you must move beyond first-generation ligands. The key is to use electron-rich and sterically bulky phosphine ligands . These ligands stabilize the palladium(0) center and promote the difficult oxidative addition step.[6]

  • For Suzuki-Miyaura Coupling: Start with a Buchwald-type biaryl phosphine ligand. SPhos , XPhos , or RuPhos paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are excellent starting points.[7][8]

  • For Buchwald-Hartwig Amination: The same class of ligands is highly effective. XPhos and related biaryl phosphines are industry standards for C-N coupling of aryl chlorides.[9][10]

  • For Sonogashira Coupling: While traditional Pd/Cu systems with PPh₃ can work, sluggish reactions are common.[11] If you encounter issues, switching to a more electron-rich ligand or using a copper-free protocol with a highly active palladium catalyst may be necessary.[12][13]

Q3: Can I use a nickel catalyst for this transformation?

A: Absolutely. Nickel catalysts are an excellent and often more cost-effective alternative for coupling aryl chlorides.[2] Nickel has a different reactivity profile than palladium and can be highly effective for this substrate.[14][15] You will need to use ligands specifically suited for nickel, such as bipyridine-type ligands (e.g., bathophenanthroline) or specific phosphine ligands.[16][17] Nickel-catalyzed cross-electrophile couplings, which join two different electrophiles, are also a powerful, though distinct, possibility.[16][17]

Q4: How exactly do the 6-methoxy and 3-phenyl substituents affect reactivity?

A: These two groups create a "push-pull" scenario of electronic and steric effects that must be managed:

  • 6-Methoxy (Electronic Effect): As an electron-donating group, it pushes electron density into the quinoline ring system. This strengthens the C-Cl bond, increasing the energy barrier for oxidative addition and thus deactivating the substrate towards the catalyst.[3]

  • 3-Phenyl (Steric Effect): This bulky group is ortho to the C2-chloro position. It creates significant steric hindrance around the reaction center, which can impede the approach of the palladium-ligand complex. This necessitates the use of bulky ligands that are large enough to promote reductive elimination without being so large that they prevent catalyst coordination in the first place.

Q5: What is the best base for my specific cross-coupling reaction?

A: The choice of base is critical and non-interchangeable between reaction types.

  • Suzuki-Miyaura: A moderately strong inorganic base is needed to activate the boronic acid to form a more nucleophilic boronate species.[18] K₃PO₄ is often an excellent choice for difficult couplings. K₂CO₃ and Cs₂CO₃ are also common.[1]

  • Buchwald-Hartwig: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.[10]

  • Sonogashira: An organic amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both as a base to deprotonate the alkyne and often as a solvent or co-solvent.[11][19]

Part 2: Troubleshooting Guide

This guide provides a logical workflow for diagnosing and solving common problems encountered during your experiments.

Problem 1: No or Low Conversion of Starting Material

This is the most frequent issue, directly related to the low reactivity of the substrate.

Causality Analysis: The catalytic cycle is likely stalled at the oxidative addition step. The energy provided (temperature) and the electronic properties of the catalyst are insufficient to break the C-Cl bond.

Solutions:

  • Upgrade Your Ligand: This is the most critical variable. If you are using a simple ligand like PPh₃, it is almost certainly the point of failure. Switch to a state-of-the-art, electron-rich, bulky biaryl phosphine ligand.

  • Increase Temperature: Many challenging cross-couplings require significant thermal energy. If you are running the reaction at 80 °C, cautiously increasing the temperature to 100-120 °C (solvent permitting) can dramatically improve rates.

  • Check Reagent Purity: Ensure your solvent is anhydrous and thoroughly degassed. Oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst.[5] Ensure the base is of high purity and has been stored correctly.

  • Increase Catalyst Loading: While not a substitute for an optimal catalyst system, increasing the catalyst loading from 1-2 mol% to 5 mol% can sometimes overcome a high activation barrier to provide the desired product.[20]

Problem 2: Significant Homocoupling of Boronic Acid (Suzuki Reaction)

You observe the formation of a biaryl product derived from your boronic acid coupling with itself, consuming your reagent and reducing the yield of the desired product.

Causality Analysis: The most common cause of homocoupling is the presence of oxygen , which facilitates an oxidative coupling pathway for the boronic acid.[5][21]

Solutions:

  • Improve Degassing Technique: Ensure your solvent and reaction setup are rigorously purged of oxygen. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before adding the catalyst and reagents. Maintaining a positive pressure of inert gas throughout the reaction is essential.

  • Use a Pd(0) Source: Pre-catalysts like Pd(OAc)₂ are Pd(II) and must be reduced in situ to the active Pd(0) state. This reduction process can sometimes promote side reactions like homocoupling.[5] Starting with a dedicated Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this issue.

Problem 3: Observation of Hydrodehalogenation (Ar-Cl → Ar-H)

You isolate a significant amount of 6-methoxy-3-phenylquinoline, where the chlorine has been replaced by a hydrogen atom.

Causality Analysis: This side reaction can occur through several pathways, including a competing β-hydride elimination from a palladium-hydride intermediate or reaction with trace water or other proton sources.

Solutions:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. The presence of water can be a source of protons for this side reaction.

  • Screen Different Bases: Some bases can promote hydrodehalogenation more than others. If you are using a hydroxide or a carbonate with significant water content, switching to a phosphate or ensuring your base is anhydrous may help.

  • Re-evaluate the Ligand: Certain ligand/metal combinations are more prone to forming the palladium-hydride species that lead to this side product. Screening a different class of ligand may be necessary.

Problem 4: Catalyst Decomposition (Formation of Palladium Black)

The reaction mixture turns from a clear, colored solution to a black suspension. This is often accompanied by a stall in the reaction.

Causality Analysis: The formation of palladium black indicates that the Pd(0) catalyst has aggregated and precipitated out of solution, rendering it inactive.[3] This happens when the ligand is unable to sufficiently stabilize the metal center.

Solutions:

  • Increase Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[5] Ensure you are using an appropriate ligand-to-palladium ratio, typically between 1:1 and 4:1, with 2:1 being a common starting point for monodentate ligands.

  • Choose a More Stable Ligand: Some ligands provide better stability to the palladium center than others. Bidentate (two-point binding) ligands like dppf or Xantphos can sometimes offer greater stability than monodentate ligands, though this can come at the cost of reactivity for this specific substrate.

Part 3: Recommended Catalyst Systems & Protocols

Data Presentation: Recommended Starting Conditions

The following table provides recommended starting points for the cross-coupling of 2-chloro-6-methoxy-3-phenylquinoline. These are robust systems designed to address the substrate's inherent challenges.

Reaction Type Pd Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Key Considerations
Suzuki-Miyaura Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)Toluene or 1,4-Dioxane100-110Requires rigorously degassed, anhydrous solvent. Use of a pre-catalyst like SPhos Pd G3 can also be effective.
Buchwald-Hartwig Pd₂(dba)₃ (2%)XPhos (4%)NaOtBu (1.5)Toluene100The base is highly air and moisture sensitive. Handle in a glovebox.
Sonogashira PdCl₂(PPh₃)₂ (3%)PPh₃ (6%) + CuI (5%)Et₃NToluene/Et₃N (4:1)80-100If this fails, consider a copper-free system with a more active ligand like cataCXium® A.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 2-chloro-6-methoxy-3-phenylquinoline with 4-methylphenylboronic acid.

Materials:

  • 2-chloro-6-methoxy-3-phenylquinoline (1.0 mmol, 281.7 mg)

  • 4-Methylphenylboronic acid (1.5 mmol, 203.9 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 424.6 mg)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add 2-chloro-6-methoxy-3-phenylquinoline, 4-methylphenylboronic acid, and K₃PO₄.

  • In a separate vial, weigh Pd(OAc)₂ and SPhos and add 2 mL of 1,4-dioxane. Stir for 5 minutes at room temperature to allow for pre-formation of the active catalyst.

  • Add the catalyst solution to the Schlenk flask containing the other reagents, followed by the remaining 3 mL of 1,4-dioxane.

  • Seal the Schlenk flask and place it in a pre-heated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Wash the filtrate with water (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of 2-chloro-6-methoxy-3-phenylquinoline with morpholine.

Materials:

  • 2-chloro-6-methoxy-3-phenylquinoline (1.0 mmol, 281.7 mg)

  • Morpholine (1.2 mmol, 104.5 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)

  • XPhos (0.04 mmol, 19.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 144.2 mg)

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • Inside a glovebox , add NaOtBu to an oven-dried Schlenk flask.

  • In a separate vial inside the glovebox, weigh Pd₂(dba)₃ and XPhos.

  • Remove the sealed containers from the glovebox. Under a positive flow of argon, add 2-chloro-6-methoxy-3-phenylquinoline, the catalyst/ligand mixture, and toluene to the Schlenk flask.

  • Add the morpholine via syringe.

  • Seal the Schlenk flask and place it in a pre-heated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Part 4: Mechanistic Overview & Visualizations

Understanding the catalytic cycle is key to rational troubleshooting. The diagrams below illustrate the fundamental steps for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Catalytic Cycle Diagrams

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OAC L₂Pd(II)(Ar)(Cl) Pd0->OAC Trans L₂Pd(II)(Ar)(Ar') OAC->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' (Product) Trans->Product Base B-O-B(OH)₂⁻ Base->OAC Boronic Ar'-B(OH)₂ Boronic->Base Base Activation Halide Ar-Cl (Substrate) Halide->OAC Oxidative Addition

Caption: The Suzuki-Miyaura catalytic cycle.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 L₂Pd(0) (Active Catalyst) OAC L₂Pd(II)(Ar)(Cl) Pd0->OAC Amine_Complex [L₂Pd(II)(Ar)(HNR'₂)]⁺Cl⁻ OAC->Amine_Complex Amine Coordination Amido_Complex L₂Pd(II)(Ar)(NR'₂) Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'₂ (Product) Amido_Complex->Product Halide Ar-Cl (Substrate) Halide->OAC Oxidative Addition Amine HNR'₂ Amine->OAC Base Base Base->Amine_Complex

Caption: The Buchwald-Hartwig amination catalytic cycle.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield or No Reaction Catalyst Is the Catalyst System Active Enough? Start->Catalyst Conditions Are Reaction Conditions Optimal? Catalyst->Conditions Yes Sol_Catalyst Action: Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Catalyst->Sol_Catalyst No Reagents Are Reagents Pure & Anhydrous? Conditions->Reagents Yes Sol_Conditions Action: Increase Temperature. Screen Different Base. Conditions->Sol_Conditions No SideProducts Analyze Side Products (LCMS/NMR) Reagents->SideProducts Yes Sol_Reagents Action: Use Freshly Distilled/ Dried & Degassed Solvents. Check Base Quality. Reagents->Sol_Reagents No Sol_Catalyst->Start Re-run Sol_Conditions->Start Re-run Sol_Reagents->Start Re-run

Caption: A logical workflow for troubleshooting a sluggish cross-coupling reaction.

References

  • Title: Palladium Catalyzed Domino Sonogashira Coupling of 2-Chloro-3-(Chloromethyl)Quinolines with Terminal Acetylenes Source: Polycyclic Aromatic Compounds URL: [Link]

  • Title: Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights Source: MDPI URL: [Link]

  • Title: An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly) Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction Source: ResearchGate URL: [Link]

  • Title: Subtle steric differences reveal a model for Ni cross-coupling success Source: Princeton University Department of Chemistry URL: [Link]

  • Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit URL: [Link]

  • Title: An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals Source: PMC (PubMed Central) URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: PMC (PubMed Central) URL: [Link]

  • Title: Palladium-Catalyzed Dehydrogenative Coupling: An Efficient Synthetic Strategy for the Construction of the Quinoline Core Source: MDPI URL: [Link]

  • Title: Palladium‐Catalyzed Cross‐Coupling of 2‐Chloroquinoxaline N‐Oxides with Arylboronic Acids Source: ResearchGate URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction Source: Catalysis Consulting URL: [Link]

  • Title: Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions Source: PubMed URL: [Link]

  • Title: Sonogashira coupling of 2‐chloroquinoline with terminal alkynes. Source: ResearchGate URL: [Link]

  • Title: Copper-free Sonogashira coupling of 2-chloroquinolines with phenyl acetylene and quick annulation to benzo[b][5][11]naphthyridine derivatives in aqueous ammonia Source: Semantic Scholar URL: [Link]

  • Title: Cross-Coupling Chemistry Source: University of Rochester URL: [Link]

  • Title: Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium Source: RSC Publishing URL: [Link]

  • Title: Nickel complexes supported by quinoline-based ligands: Synthesis, characterization and catalysis in the cross-coupling of arylzinc reagents and aryl chlorides or aryltrimethylammonium salts Source: ResearchGate URL: [Link]

  • Title: How can I solve my problem with Suzuki coupling? Source: ResearchGate URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides Source: PMC (PubMed Central) URL: [Link]

  • Title: HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS Source: University of Pennsylvania ScholarlyCommons URL: [Link]

  • Title: Brainstorming a Buchwald-Hartwig coupling Source: Reddit URL: [Link]

  • Title: Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles Source: ResearchGate URL: [Link]

  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides Source: Europe PMC URL: [Link]

  • Title: Suzuki–Miyaura Coupling Source: Royal Society of Chemistry URL: [Link]

  • Title: Solvent effects in palladium catalysed cross-coupling reactions Source: White Rose Research Online URL: [Link]

  • Title: Phosphino-Triazole Ligands for Palladium-Catalysed Cross-Coupling Source: ChemRxiv URL: [Link]

  • Title: New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions Source: MDPI URL: [Link]

  • Title: Mechanisms of nickel-catalyzed reductive cross-coupling reactions Source: OAE Publishing Inc. URL: [Link]

  • Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: PMC (PubMed Central) URL: [Link]

  • Title: Common cross coupling reactions Source: YouTube URL: [Link]

  • Title: Failed suzuki coupling, any suggenstions? Source: Reddit URL: [Link]

  • Title: CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) Source: YouTube URL: [Link]

  • Title: Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reaction of anilines, aldehydes and amines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions Source: Thieme Chemistry URL: [Link]

  • Title: Reductive rearrangement of substituted quinolines to 2,3-disubstituted indoles enabled by water activation Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis of 3-Substituted and 2,3-Disubstituted Quinazolinones via Cu-Catalyzed Aryl Amidation Source: Organic Chemistry Portal URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectrum Analysis of 2-Chloro-6-methoxy-3-phenylquinoline

Executive Summary & Application Context The 2-chloro-quinoline scaffold is a linchpin in medicinal chemistry, serving as a versatile precursor for and palladium-catalyzed cross-couplings. Specifically, 2-Chloro-6-methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

The 2-chloro-quinoline scaffold is a linchpin in medicinal chemistry, serving as a versatile precursor for


 and palladium-catalyzed cross-couplings. Specifically, 2-Chloro-6-methoxy-3-phenylquinoline  combines three critical structural features:
  • 2-Chloro handle: Reactive site for functionalization.

  • 6-Methoxy group: Electron-donating probe, providing a diagnostic upfield NMR handle.

  • 3-Phenyl ring: Introduces steric bulk and conjugation, complicating the aromatic region.

This guide provides an objective technical analysis of the 1H NMR spectral signature of this molecule. Unlike standard spectral lists, we compare the solvent-dependent resolution performance (CDCl₃ vs. DMSO-d₆) and the structural differentiation against non-chlorinated analogs, ensuring you can validate synthesis success with high confidence.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, the following protocol minimizes concentration-dependent shifts and maximizes resolution.

Sample Preparation[1]
  • Mass: 5–10 mg of purified solid (dried in vacuo for >4h to remove residual EtOAc/Hexanes).

  • Solvent Volume: 600 µL (min. height 4 cm in 5mm tube).

  • Filtration: Filter through a cotton plug within a glass pipette to remove suspended inorganic salts (e.g., NaCl/POCl₃ residues) which cause line broadening.

Acquisition Parameters (400 MHz Base)
  • Pulse Angle: 30° (to ensure rapid relaxation).

  • Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the isolated H4 singlet).

  • Scans (NS): 16 (CDCl₃) or 64 (DMSO-d₆ due to higher viscosity/noise).

  • Temperature: 298 K (Standard).

Spectral Assignment Logic

The assignment of this molecule relies on identifying "anchor signals" that remain distinct despite the crowded aromatic region (7.3–8.2 ppm).

The Diagnostic Logic Flow

The following decision tree illustrates the step-by-step logic to assign the spectrum, isolating the unique quinoline protons from the phenyl substituent.

AssignmentLogic Start Start: Full Spectrum CheckOMe 1. Identify Aliphatic Region (3.8 - 4.0 ppm) Start->CheckOMe OMeFound Singlet (3H) Found? Confirms 6-OMe CheckOMe->OMeFound CheckH4 2. Identify H4 Anchor (> 8.0 ppm) OMeFound->CheckH4 H4Type Is it a Singlet? CheckH4->H4Type H4Confirmed H4 Confirmed (C3 is substituted) H4Type->H4Confirmed Yes Aromatic 3. Resolve Benzenoid Ring (H5, H7, H8) H4Confirmed->Aromatic Coupling Check Coupling Constants (J) Aromatic->Coupling Assign H5: d, J~2.7 (Meta) H7: dd, J~9.0, 2.7 H8: d, J~9.0 Coupling->Assign

Figure 1: Logic flow for assigning 2-Chloro-6-methoxy-3-phenylquinoline. The H4 singlet is the primary confirmation of successful C3-substitution.

Detailed Spectral Analysis

Region A: The Aliphatic Anchor
  • Signal: Methoxy (–OCH₃).

  • Shift: 3.92 ppm (CDCl₃).

  • Multiplicity: Singlet (3H).

  • Significance: This is the internal integration standard. Set this integral to 3.00.

Region B: The Quinoline Core (The "Fingerprint")

The quinoline protons (H4, H5, H7, H8) exhibit a distinct pattern due to the substituents.

ProtonShift (δ, ppm)*MultiplicityJ (Hz)Mechanistic Explanation
H4 8.15 – 8.25 Singlet (1H) -Critical Diagnostic. Deshielded by the heteroaromatic ring current. Appears as a sharp singlet because C3 is blocked by the Phenyl group and C2 by Chlorine.
H8 7.95 – 8.05Doublet (1H)9.2Deshielded; couples ortho to H7.
H7 7.35 – 7.45dd (1H)9.2, 2.8"Doublet of doublets." Ortho-coupling to H8 (large J) and Meta-coupling to H5 (small J).
H5 7.05 – 7.15Doublet (1H)2.8Most Shielded. Upfield shift due to ortho-resonance from the 6-OMe oxygen lone pair. Appears as a doublet (meta-coupling only).

*Note: Shifts are approximate for CDCl₃ and may vary by ±0.05 ppm depending on concentration.

Region C: The 3-Phenyl Substituent
  • Shift: 7.45 – 7.60 ppm.

  • Appearance: Multiplet (5H).

  • Analysis: Often overlaps with H7. In higher resolution (600 MHz), this resolves into ortho/meta/para bands, but at 400 MHz, it appears as a "hump" centered around 7.50 ppm.

Comparative Performance: Solvent Selection

The choice of solvent drastically affects the resolution of the aromatic region.

Comparison 1: CDCl₃ vs. DMSO-d₆[2][3][4]
FeatureChloroform-d (CDCl₃) DMSO-d₆ Recommendation
Solubility Excellent (Lipophilic)ExcellentCDCl₃ is preferred for routine QC.
Water Peak ~1.56 ppm (Non-interfering)~3.33 ppm (Can broaden)CDCl₃ avoids water interference.
Aromatic Resolution High. Sharp lines. H4 is distinct.Medium. Viscosity causes slight broadening.CDCl₃ yields cleaner integrations.
Chemical Shift Standard reference.Significant downfield shift (+0.1–0.3 ppm) for H4/H8 due to polarity.Use DMSO only if checking for labile protons (not applicable here).

Experimental Insight: In CDCl₃, the H5 doublet (~7.10 ppm) is often clearly separated from the Phenyl multiplet. In DMSO-d₆, the solvent viscosity and polarity shifts can cause the Phenyl multiplet to drift downfield, potentially overlapping with H7 or H8, complicating the assignment.

Comparison 2: Product vs. Starting Material (Validation)

To confirm you have synthesized the target product (and not the non-chlorinated precursor), compare the spectral signatures:

FeatureTarget: 2-Chloro-3-phenyl... Alternative: 3-Phenyl-6-methoxyquinoline Alternative: 2-Chloro-6-methoxyquinoline
H2 Proton ABSENT Present (~8.8 ppm, d)ABSENT
H4 Proton Singlet (~8.2 ppm)Doublet (J~2Hz)Singlet (~8.2 ppm)
Phenyl Group Present (5H Multiplet)Present (5H Multiplet)ABSENT

Validation Rule: If you see a doublet around 8.8 ppm, your chlorination (e.g., POCl₃ reaction) failed, and you still have the protonated C2 position. If you lack the 5H multiplet at 7.5 ppm, you are missing the phenyl ring.

Synthesis Context & Troubleshooting

Understanding the origin of the sample aids in troubleshooting impurities. This molecule is typically synthesized via the chlorination of a quinolone precursor.

SynthesisContext Precursor 6-Methoxy-3-phenyl quinolin-2(1H)-one Product 2-Chloro-6-methoxy 3-phenylquinoline Precursor->Product Chlorination Reagent POCl3 / Reflux Impurity Impurity Check: Broad OH peak >10ppm? (Unreacted SM) Product->Impurity QC Check

Figure 2: Synthesis pathway context. The disappearance of the Amide/OH proton (>10 ppm) and the shift of H4 confirm the transformation from Quinolone to 2-Chloroquinoline.

Common Impurities
  • POCl₃/Phosphoric Acid: Look for broad humps > 8.0 ppm or shifts in the water peak. Remedy: Bicarb wash.

  • Residual Ethyl Acetate: Triplet at 1.26 ppm, Singlet at 2.05 ppm, Quartet at 4.12 ppm. Remedy: High vac > 4 hours.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (General principles of Quinoline coupling constants).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Reference data for 6-methoxyquinoline shifts).

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. [Link] (Synthetic route and NMR characterization of 2-chloro-3-substituted quinolines).

Sources

Comparative

HPLC Method Validation for 2-Chloro-6-methoxy-3-phenylquinoline Purity

Content Type: Publish Comparison Guide Executive Summary & Chemical Context 2-Chloro-6-methoxy-3-phenylquinoline (CMPQ) is a highly lipophilic, substituted quinoline intermediate often utilized in the synthesis of antivi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide

Executive Summary & Chemical Context

2-Chloro-6-methoxy-3-phenylquinoline (CMPQ) is a highly lipophilic, substituted quinoline intermediate often utilized in the synthesis of antiviral and anticancer pharmacophores. Its structural complexity—specifically the steric hindrance of the 3-phenyl ring and the electronic push-pull effects of the 6-methoxy (donor) and 2-chloro (acceptor) groups—presents unique chromatographic challenges.

Standard alkyl-bonded phases (C18) often struggle with the separation of CMPQ from its hydrolysis degradant (Impurity B) and des-chloro analogs due to dominant hydrophobic retention mechanisms that mask subtle


-electron differences.

This guide compares a Standard C18 Isocratic Method against an Optimized Phenyl-Hexyl Gradient Method . We demonstrate that leveraging


 interactions via a Phenyl-Hexyl stationary phase significantly improves resolution (

) and peak symmetry (

) for this specific analyte.

Method Comparison: Performance Metrics

The following data summarizes the experimental performance of the two methodologies. The "Standard" method represents a typical starting point for quinoline analysis, while the "Optimized" method represents the validated protocol recommended for release testing.

Table 1: Comparative Chromatographic Performance
ParameterMethod A: Standard C18 (Alternative)Method B: Phenyl-Hexyl (Recommended)Interpretation
Stationary Phase C18 (Octadecylsilane), 5 µmPhenyl-Hexyl, 3.5 µmPhenyl-Hexyl offers unique selectivity for the 3-phenyl moiety.
Elution Mode Isocratic (70% ACN / 30% Water)Gradient (ACN / 0.1% Formic Acid)Gradient sharpens late-eluting peaks.
Retention Time (CMPQ) 14.2 min (Broad)8.4 min (Sharp)40% reduction in run time.
Tailing Factor (

)
1.6 (Significant tailing)1.1 (Near symmetrical)Improved interaction kinetics.
Resolution (

)
*
1.8 (Marginal)> 4.5 (Robust)Between CMPQ and Hydrolysis Impurity.
Theoretical Plates (

)
~4,500> 12,000Higher efficiency with smaller particles/better kinetics.

Analyst Note: Method A suffers from "peak smearing" due to the high lipophilicity of the 3-phenyl group interacting non-specifically with the C18 carbon load. Method B utilizes the


-electron overlap between the stationary phase and the analyte's quinoline ring, resulting in a "snap" retention mechanism that improves shape.

Scientific Rationale: The "Why" Behind the Protocol

The Separation Challenge

The 2-chloro-3-phenyl motif creates a twisted biaryl system. On a C18 column, retention is governed purely by solvophobic interactions. Both the main peak and its impurities (often lacking only a small functional group) have similar hydrophobicity, leading to co-elution.

The Phenyl-Hexyl Solution

By switching to a Phenyl-Hexyl phase, we introduce a secondary retention mechanism:


 Stacking .
  • Selectivity: The stationary phase interacts preferentially with the electron-deficient 2-chloro-quinoline ring.

  • Impurity Discrimination: The hydrolysis impurity (2-oxo derivative) loses aromaticity in the heterocyclic ring (tautomerization), significantly reducing its retention on the Phenyl-Hexyl column compared to the C18, thus maximizing resolution.

Visualization: Method Development Logic

MethodDevelopment Start Start: CMPQ Method Development Step1 Initial Screen: C18 Isocratic Start->Step1 Decision1 Issue: Broad Peaks & Poor Res (Tailing > 1.5) Step1->Decision1 Hypothesis Hypothesis: Hydrophobic overload Need Pi-Pi Selectivity Decision1->Hypothesis Analysis Step2 Switch to Phenyl-Hexyl Phase Hypothesis->Step2 Step3 Optimize pH: Acidic (0.1% FA) Protonate basic Nitrogen Step2->Step3 Final Final Method: High Res, Sharp Peaks Step3->Final

Caption: Decision tree illustrating the shift from hydrophobic-only retention (C18) to mixed-mode retention (Phenyl-Hexyl) to solve peak tailing.

Detailed Experimental Protocol (Method B)

Instrumentation & Reagents
  • System: HPLC with PDA (Photodiode Array) or UV-Vis detector.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Reagents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (FA).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 35°C (Critical for viscosity reduction and mass transfer).

  • Detection: 254 nm (Primary), 220 nm (Impurity check).

  • Injection Volume: 10 µL.

Mobile Phase & Gradient
  • Solvent A: 0.1% Formic Acid in Water.

  • Solvent B: Acetonitrile.[2]

Time (min)% Solvent A% Solvent BAction
0.06040Initial Hold
10.01090Linear Ramp
12.01090Wash
12.16040Re-equilibration
15.06040End
Standard & Sample Preparation
  • Diluent: 50:50 ACN:Water.

  • Stock Solution: Dissolve 10 mg CMPQ in 10 mL ACN (1000 ppm). Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 100 ppm using Diluent.

Validation Parameters (ICH Q2 R2)

This validation framework ensures the method is "fit for purpose" for purity analysis.[3]

Specificity (Forced Degradation)

The method must distinguish CMPQ from its degradation products.

  • Acid Stress: 1N HCl, 60°C, 2 hours. Expected Result: Formation of hydrolysis product (2-hydroxy derivative).

  • Oxidative Stress: 3% H2O2, RT, 4 hours. Expected Result: N-oxide formation.

  • Acceptance: Peak purity index > 0.999 (via PDA) for the main peak; Resolution > 2.0 between CMPQ and all degradants.

Linearity & Range
  • Range: 0.1% (LOQ) to 120% of target concentration.

  • Protocol: Prepare 6 levels (e.g., 0.5, 10, 50, 80, 100, 120 ppm).

  • Acceptance:

    
    .[4]
    
Accuracy (Recovery)
  • Protocol: Spike known impurities or pure CMPQ into a placebo matrix at 50%, 100%, and 150% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Precision
  • System Precision: 6 injections of Standard. RSD

    
     1.0%.[4][5]
    
  • Method Precision: 6 independent sample preparations. RSD

    
     2.0%.
    
Visualization: Validation Workflow

ValidationWorkflow Input Method Optimization Complete Spec Specificity (Stress Testing) Input->Spec Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Report Final Validation Report Prec->Report

Caption: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Doublet Peak Atropisomerism (Restricted rotation of 3-phenyl ring)Increase column temperature to 40-45°C to speed up interconversion.
RT Shift pH fluctuation in Mobile Phase AUse fresh Formic Acid; ensure pH is ~2.8.
High Backpressure Precipitation of sampleEnsure sample diluent matches initial gradient conditions (60:40 Water:ACN).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[6] (2023).[6][7]

  • Agilent Technologies. Selectivity Differences of Phenyl-Hexyl Columns. (2020).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. Wiley-Interscience. (1997).

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[8][9]

Sources

Validation

A Senior Application Scientist's Guide to Confirming Regioselectivity in 3-Phenylquinoline Synthesis

For researchers and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents. The precise substitution pattern on this privileged...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents. The precise substitution pattern on this privileged heterocycle is critical to its biological activity. The synthesis of 3-phenylquinolines, in particular, presents a common yet crucial challenge: controlling and confirming the regioselectivity of the phenyl group's placement. This guide provides an in-depth comparison of synthetic strategies and a detailed workflow for the unambiguous confirmation of the 3-phenylquinoline regioisomer, grounded in experimental data and authoritative analytical techniques.

The Strategic Imperative of Regioselectivity in Quinoline Synthesis

The biological efficacy of a quinoline-based drug candidate is intrinsically linked to its three-dimensional structure and the specific placement of its substituents. An incorrect substitution pattern can lead to a dramatic loss of activity or an altered pharmacological profile. In the context of 3-phenylquinoline synthesis, achieving high regioselectivity is not merely a matter of synthetic elegance but a prerequisite for generating reliable structure-activity relationship (SAR) data and ensuring the desired therapeutic effect. Classical methods for quinoline synthesis, such as the Friedländer and Combes reactions, often employ unsymmetrical starting materials, which can lead to the formation of a mixture of regioisomers, complicating purification and compromising the integrity of biological screening.[1]

Comparative Analysis of Synthetic Routes to 3-Phenylquinolines

The choice of synthetic strategy is paramount in dictating the regiochemical outcome of 3-phenylquinoline synthesis. Below is a comparison of common methods, highlighting their strengths and weaknesses in achieving the desired regioselectivity.

Synthetic MethodGeneral ReactantsTypical Regioselectivity for 3-Phenyl IsomerAdvantagesDisadvantages
Friedländer Synthesis 2-Aminobenzaldehyde or 2-aminobenzophenone + Phenylacetaldehyde or a related ketone with an α-methylene groupVariable; can be low with unsymmetrical ketonesVersatile, wide range of starting materials available.[2]Prone to side reactions and formation of regioisomers.[3][4]
Modified Friedländer Synthesis 2-Aminobenzyl alcohol + PhenylacetyleneGood to excellentMilder conditions, avoids use of unstable 2-aminobenzaldehydes.May require a metal catalyst (e.g., Ruthenium).[5]
Combes Synthesis Aniline + Benzoylacetone (unsymmetrical β-diketone)Generally poor; favors 2,4-disubstitutionSimple, one-pot procedure.[6]Not well-suited for selectively forming 3-substituted quinolines.[7][8]
[4+2] Cycloaddition In situ generated azadienes + PhenylacetyleneHighExcellent regioselectivity, metal-free options available.[9]May involve multi-step generation of starting materials.
Causality Behind Regioselectivity in the Friedländer Synthesis

The Friedländer synthesis, a cornerstone of quinoline chemistry, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[10][11] When an unsymmetrical ketone like phenylacetaldehyde is used with a 2-aminoaryl aldehyde, the initial aldol condensation can occur at either of the two α-carbons of the ketone. The subsequent cyclization and dehydration then lead to a mixture of 2-phenyl- and 3-phenylquinoline. The regiochemical outcome is influenced by a delicate balance of steric and electronic factors, as well as the reaction conditions (acidic vs. basic catalysis).[3][9]

Experimental Workflow: A Self-Validating System for Synthesis and Confirmation

This section provides a detailed, two-part experimental workflow. Part one details a representative synthesis of 3-phenylquinoline via a modified Friedländer approach. Part two outlines the comprehensive analytical procedure to confirm the regioselectivity of the synthesized product.

Part 1: Regioselective Synthesis of 3-Phenylquinoline

This protocol is adapted from modern variations of the Friedländer synthesis that offer improved regioselectivity.[5]

Reaction Scheme:

Friedlander Synthesis start 2-Aminobenzyl alcohol + Phenylacetylene catalyst [Ru-catalyst] Heat start->catalyst Condensation & Cyclization product 3-Phenylquinoline catalyst->product

Caption: Modified Friedländer synthesis of 3-phenylquinoline.

Experimental Protocol:

  • Reaction Setup: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 2-aminobenzyl alcohol (1.0 mmol), a ruthenium catalyst such as [Ru(p-cymene)Cl₂]₂ (2.5 mol%), and a suitable solvent like toluene (5 mL) under an inert atmosphere (e.g., argon).

  • Addition of Reagents: Add phenylacetylene (1.2 mmol) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 3-phenylquinoline.

Part 2: Unambiguous Confirmation of Regioselectivity

The definitive confirmation of the 3-phenyl substitution pattern requires a multi-faceted analytical approach, with 2D NMR spectroscopy as the cornerstone and X-ray crystallography as the ultimate arbiter of structure.

Analytical Workflow:

Analytical Workflow cluster_synthesis Synthesis Output cluster_analysis Analytical Confirmation Crude_Product Crude Product TLC_Purification TLC & Column Chromatography Crude_Product->TLC_Purification NMR_1D 1D NMR (¹H, ¹³C) TLC_Purification->NMR_1D X_ray X-ray Crystallography (Definitive Confirmation) TLC_Purification->X_ray For single crystal NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Ambiguity in assignments Final_Product Confirmed 3-Phenylquinoline NMR_2D->Final_Product Unambiguous Structure X_ray->Final_Product Absolute Structure

Caption: Workflow for purification and structural confirmation.

Detailed NMR Analysis Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.[12]

  • 1D NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum. For 3-phenylquinoline, expect complex multiplets in the aromatic region (approx. 7.0-9.0 ppm). The protons on the quinoline and phenyl rings will likely overlap.[12]

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will show the number of unique carbon environments in the molecule.

  • 2D NMR Spectroscopy for Regioisomer Distinction:

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. It will help trace the connectivity within the quinoline and phenyl ring systems separately. However, it may not definitively link the two rings.[13][14]

    • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton to its directly attached carbon. This is useful for assigning the signals of protonated carbons.[13][14]

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the 3-phenyl substitution.[12][13] Look for the following crucial long-range correlations (2-3 bonds):

      • A cross-peak between the protons on the phenyl ring (H-2'/H-6') and the C3 carbon of the quinoline ring.

      • A cross-peak between the H-2 and/or H-4 protons of the quinoline ring and the C-1' (ipso) carbon of the phenyl ring.

      • The absence of a correlation between the H-2 proton of the quinoline and the ipso-carbon of the phenyl ring is strong evidence against the 2-phenyl isomer. Similarly, the absence of a correlation between the H-4 proton and the phenyl ipso-carbon argues against the 4-phenyl isomer.

Comparative NMR Data for Phenylquinoline Isomers (Predicted):

Position2-Phenylquinoline (δ, ppm)3-Phenylquinoline (δ, ppm)4-Phenylquinoline (δ, ppm)Key HMBC Correlations for 3-Phenyl Isomer
H-2 -~8.9~8.8H-2 to C-4, C-8a, C-1'
H-3 ~7.8-~7.5-
H-4 ~8.2~8.1-H-4 to C-2, C-5, C-8a, C-1'
H-2'/H-6' ~8.2~7.7~7.5H-2'/H-6' to C-3, C-4'

Note: Chemical shifts are approximate and can vary with solvent and substituents.

Definitive Confirmation by X-ray Crystallography:

While NMR provides powerful evidence for the solution-state structure, single-crystal X-ray crystallography offers unambiguous proof of the solid-state structure, including the precise connectivity and conformation of the molecule.[15][16]

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the purified 3-phenylquinoline suitable for X-ray diffraction. This is often achieved by slow evaporation of a solution of the compound in a suitable solvent system (e.g., hexane/ethyl acetate).[10]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.[15]

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map, from which the atomic positions can be determined and the structure refined to yield precise bond lengths, bond angles, and the overall molecular geometry.[15][16] The resulting structure will definitively confirm the position of the phenyl group at C3 of the quinoline ring.

Conclusion

The regioselective synthesis of 3-phenylquinoline is a challenge that can be overcome with a judicious choice of synthetic methodology. Modern variations of classical reactions, such as the modified Friedländer synthesis, offer improved control over the regiochemical outcome. However, regardless of the synthetic route employed, rigorous analytical confirmation is non-negotiable. A systematic workflow utilizing 1D and 2D NMR spectroscopy, particularly the HMBC experiment, provides a self-validating system for the unambiguous assignment of the 3-phenyl regioisomer. For ultimate structural proof, single-crystal X-ray crystallography stands as the gold standard. By integrating these expert-level synthetic and analytical strategies, researchers in drug development can ensure the chemical integrity of their 3-phenylquinoline-based compounds, paving the way for reliable biological evaluation and the advancement of new therapeutic agents.

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines. Benchchem.
  • Creative BioMart. (n.d.). X-ray Crystallography.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry.
  • J&K Scientific LLC. (2025, June 3). Friedländer Synthesis. J&K Scientific.
  • Verma, A. K., et al. (2016). Regioselective Synthesis of C-3-Functionalized Quinolines via Hetero-Diels-Alder Cycloaddition of Azadienes with Terminal Alkynes. Organic Letters, 18(15), 3646–3649.
  • Benchchem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. Benchchem.
  • ResearchGate. (2025, August 5).
  • Benchchem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. Benchchem.
  • Deschamps, J. R. (2006). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 13(1), 113-126.
  • Chemistry LibreTexts. (2022, August 28). 7.3: X-ray Crystallography.
  • Oxford Instruments. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.
  • Missioui, M., et al. (2024). Crystal structure and Hirshfeld surface analysis of 3-phenyl-1-{3-[(3-phenylquinoxalin-2-yl)oxy]propyl}-1,2-dihydroquinoxalin-2-one.
  • ResearchGate. (n.d.). Friedländer quinoline synthesis.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Combes quinoline synthesis. (n.d.). Name Reaction.
  • Design, synthesis and in-silico study of 2,4-diphenylquinolines on KDM4B proteins. (n.d.).
  • Magritek. (n.d.). Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods.
  • ResearchGate. (2025, August 9). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone.
  • (IUCr) How to grow crystals for X-ray crystallography. (2024, October 16). IUCr.
  • MDPI. (2025, November 20).
  • Academia.edu. (n.d.). Chemical Science Review and Letters Comparison of Theoretical & Experimental studies of 2-oxo-4-phenyl quinoline.
  • Vontobel, P. H., et al. (2020). Regioselective preparation and NMR spectroscopy study of 2-chloro-4-ethoxy-quinoline for the synthesis of 2-((3-aminopropyl)amino)quinolin-4(1H)-one. Magnetic Resonance in Chemistry, 58(4), 295-304.
  • Benchchem. (2025).
  • ACS Omega. (2023, November 8). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one.
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • CymitQuimica. (n.d.). CAS 1666-96-2: 3-phenylquinoline.
  • ACS Omega. (2022, November 15). Identification of 3-Phenylquinoline Derivative PQ1 as an Antagonist of p53 Transcriptional Activity.
  • Benchchem. (2025).
  • Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. (2023, December 14). Molecules, 28(24), 8099.
  • ResearchGate. (n.d.). Chemical structure of a 3-quinoline-based molecule.
  • ResearchGate. (2025, August 6). Regioselectivity of Friedländer Quinoline Syntheses.
  • The benchtop NMR system Quinine Comparing high and low field 1D NMR spectroscopy 2D proton-carbon correl
  • Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. (2024, August 7). [Preprint].
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • PMC. (2020, June 2). Recent advances in the synthesis and biologically and pharmaceutically active quinoline and its analogues: a review.
  • Benchchem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.

Sources

Comparative

Comparative Guide: UV-Vis Absorption Spectra of Methoxy-Substituted Phenylquinolines

Executive Summary This technical guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of methoxy-substituted phenylquinolines, specifically focusing on 2,4-diphenylquinoline...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of methoxy-substituted phenylquinolines, specifically focusing on 2,4-diphenylquinoline (DPQ) derivatives. Targeted at researchers in optoelectronics and medicinal chemistry, this document compares these derivatives against unsubstituted analogs and positional isomers. Key findings indicate that methoxy substitution induces a bathochromic shift (10–15 nm) and enhances molar absorptivity through the auxochromic effect. Furthermore, significant solvatochromism is observed in acidic media due to protonation of the quinoline nitrogen, a critical factor for pH-sensitive applications.

Introduction: The Electronic Scaffold

Phenylquinolines are a class of nitrogen-heterocyclic compounds widely utilized in organic light-emitting diodes (OLEDs) and pharmaceutical scaffolds. The core 2,4-diphenylquinoline (DPQ) structure exhibits strong


 transitions.

The introduction of a methoxy group (-OCH


) alters the photophysical landscape significantly.[1][2] Acting as a strong electron-donating group (EDG) via resonance (+M effect), the methoxy substituent destabilizes the Highest Occupied Molecular Orbital (HOMO) more than the Lowest Unoccupied Molecular Orbital (LUMO), narrowing the HOMO-LUMO gap. This results in a redshift of the absorption maximum (

) and increased quantum efficiency, making these derivatives superior candidates for blue-emitting materials compared to their unsubstituted counterparts.

Comparative Analysis: Spectral Performance

Methoxy-Substitution vs. Unsubstituted Analogs

The primary distinction between unsubstituted DPQ and its methoxy derivatives lies in the conjugation length and intramolecular charge transfer (ICT).

CompoundSubstituent PositionSolvent

(nm)
Transition Type
2,4-DPQ (Baseline) NoneChloroform254, 298

p-OMe-DPQ Para (Phenyl ring)Chloroform270, 330

/ ICT
o-OMe-DPQ Ortho (Phenyl ring)Chloroform268, 328

m-OMe-DPQ Meta (Phenyl ring)Chloroform265, 315

Cl-MO-DPQ 6-Cl, 4-OMeAcetic Acid264, 334Protonated ICT

Key Insight: The para-methoxy derivative exhibits the most significant redshift (


32 nm shift in the secondary band compared to baseline) due to effective conjugation with the quinoline core. The meta-derivative shows a hypsochromic (blue) shift relative to the ortho and para isomers, attributed to the lack of direct resonance contribution to the conjugation path.
Solvatochromism and pH Sensitivity

Methoxy-substituted phenylquinolines demonstrate positive solvatochromism. However, the most dramatic effect occurs in acidic media.

  • Neutral Solvents (CHCl

    
    , DCM):  Spectra are dominated by 
    
    
    
    transitions of the conjugated system.
  • Acidic Solvents (Acetic Acid, Formic Acid): A distinct redshift (bathochromic shift) of 30–40 nm is observed. This is caused by the protonation of the quinoline nitrogen atom, which increases the electron-withdrawing nature of the quinoline ring, thereby enhancing the push-pull character with the electron-donating methoxy group.

Positional Isomerism: The Ortho-Meta-Para Effect
  • Para-substitution: Maximizes the overlap of the oxygen lone pair with the

    
    -system, resulting in the lowest energy transition.
    
  • Ortho-substitution: Steric hindrance between the methoxy group and the quinoline core can twist the phenyl ring, slightly reducing conjugation efficiency compared to the para isomer, but still maintaining a redshift over the unsubstituted form.

  • Meta-substitution: The methoxy group is electronically decoupled from the resonance pathway relative to the quinoline acceptor, leading to higher energy transitions (blue-shifted) and lower molar absorptivity.

Mechanistic Visualization

The following diagram illustrates the electronic interactions and experimental workflow for characterizing these compounds.

G cluster_0 Molecular Mechanism cluster_1 Solvent Effect Methoxy Methoxy Group (-OCH3) Resonance Resonance (+M) Methoxy->Resonance HOMO HOMO Destabilization Resonance->HOMO Gap Reduced Band Gap HOMO->Gap Redshift Bathochromic Shift (Redshift) Gap->Redshift Acid Acidic Solvent (H+) N_Prot N-Protonation Acid->N_Prot ICT Enhanced ICT N_Prot->ICT ICT->Redshift Amplifies

Figure 1: Mechanistic pathway showing how methoxy substitution and solvent acidity drive the spectral redshift in phenylquinolines.

Experimental Protocols

To ensure reproducibility and data integrity (Trustworthiness), the following protocol is recommended for characterizing these derivatives.

Protocol: UV-Vis Spectroscopic Analysis

Objective: Determine


 and molar absorptivity (

) of methoxy-substituted phenylquinolines.

Reagents & Equipment:

  • Analyte: Synthesized methoxy-phenylquinoline derivative (purity >98% by NMR).

  • Solvents: Spectroscopic grade Chloroform (CHCl

    
    ), Dichloromethane (DCM), and Glacial Acetic Acid.
    
  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent) with matched quartz cuvettes (1 cm path length).

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Weigh 1.0 mg of the compound using a microbalance.

    • Dissolve in 10 mL of solvent to create a

      
       M stock solution.
      
    • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution Series:

    • Prepare working aliquots at concentrations of

      
       M, 
      
      
      
      M, and
      
      
      M.
    • Note: Absorbance values should ideally fall between 0.2 and 0.8 for maximum accuracy.

  • Baseline Correction:

    • Fill both reference and sample cuvettes with pure solvent.

    • Run a baseline scan from 200 nm to 800 nm to subtract solvent absorption.

  • Measurement:

    • Replace the sample cuvette solvent with the analyte solution.

    • Scan from 200 nm to 800 nm at a scan speed of medium (approx. 200 nm/min).

  • Data Analysis:

    • Identify

      
      .[1][3][4]
      
    • Calculate Molar Absorptivity (

      
      ) using the Beer-Lambert Law: 
      
      
      
      .
    • Plot Absorbance vs. Wavelength.

Workflow Start Start: Solid Sample Weigh Weigh 1mg (Microbalance) Start->Weigh Dissolve Dissolve in Solvent (Stock 10^-4 M) Weigh->Dissolve Dilute Dilute to 10^-5 M (Working Soln) Dissolve->Dilute Baseline Baseline Correction (Pure Solvent) Dilute->Baseline Measure Scan 200-800nm Baseline->Measure Analyze Calculate Epsilon & Identify Peaks Measure->Analyze

Figure 2: Step-by-step experimental workflow for UV-Vis characterization.[1][5][6]

Conclusion

For researchers developing blue-emitting materials or fluorescent probes, para-methoxy substituted 2,4-diphenylquinolines offer a superior balance of conjugation efficiency and solubility compared to unsubstituted or meta-substituted alternatives. The methoxy group serves as a critical tuning knob, allowing for precise control over the optical gap. Furthermore, the distinct spectral shift in acidic media validates their potential use as pH sensors.

When selecting a derivative:

  • Choose p-OMe-DPQ for maximum redshift and high quantum yield.

  • Choose m-OMe-DPQ if a wider bandgap (bluer emission) is required.

  • Utilize Acetic Acid as a solvent to investigate proton-induced intramolecular charge transfer (ICT) states.

References

  • Optical study of blue emitting Methoxy substituted 2, 4-Diphenyl quinoline. Source: Indian Institute of Technology Kanpur (iitk.ac.in) URL:[Link]

  • Synthesis and Optical Study of Ortho, Meta and Para Methoxy Substituted 2, 4 –Diphenyl Quinoline. Source: AIP Publishing URL:[Link]

  • Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ). Source: Scientific Research Publishing (scirp.org) URL:[Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines. Source: National Institutes of Health (nih.gov) URL:[Link]

  • Impact of Ortho, Meta and Para Methoxy Group Substitution on Photoluminescent Properties. Source: Troindia URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-6-methoxy-3-phenylquinoline proper disposal procedures

[1] Executive Summary & Immediate Action Do not dispose of this compound down the drain. 2-Chloro-6-methoxy-3-phenylquinoline is a halogenated heterocyclic compound .[1] Its disposal is strictly regulated due to the pres...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Immediate Action

Do not dispose of this compound down the drain. 2-Chloro-6-methoxy-3-phenylquinoline is a halogenated heterocyclic compound .[1] Its disposal is strictly regulated due to the presence of the chlorine atom at the C2 position and the quinoline scaffold. Improper disposal via standard non-halogenated waste streams or municipal sewage can lead to the formation of persistent organic pollutants (POPs) or dioxins during downstream incineration.[1]

Immediate Disposal Directive:

  • Waste Class: Halogenated Organic (Solid or Liquid).[1]

  • Destruction Method: High-Temperature Incineration (HTI) with flue gas scrubbing.[1]

  • RCRA Status (USA): Treat as "Hazardous Waste" (typically D001/D003 depending on formulation, or "Toxic" characteristic if leachable).[1]

Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand why it is hazardous.[1] The molecule contains three distinct functional regions that dictate its handling:

FeatureChemical MoietyDisposal Implication
Halogenation 2-Chloro substituentCRITICAL: Mandates segregation into "Halogenated Waste."[1] Combustion of chlorine-containing organics without scrubbing releases acidic HCl gas and potential dioxins.[1]
Lipophilicity 3-Phenyl & Quinoline coreHigh logP (lipophilic).[1] Bioaccumulative potential in aquatic organisms.[1] Zero-discharge to water systems is mandatory.[1]
Reactivity 2-Cl-Quinoline scaffoldElectrophilic at C2.[1] Susceptible to Nucleophilic Aromatic Substitution (

).[1] Do not mix with strong nucleophiles (e.g., concentrated amines, thiols) in waste drums to prevent exothermic evolution.[1]

Immediate Containment & Spill Response

If a spill occurs, do not rely on visual inspection alone.[1][2] Quinoline derivatives often fluoresce, but white powders can be invisible against light-colored benchtops.[1]

Protocol: The "Dry-Capture" Method

Goal: Prevent hydration and spread.[1]

  • Isolate: Evacuate the immediate 3-meter radius.[1] Mark the zone.

  • PPE Upgrade: Double nitrile gloves are required.[1] Wear a P95 or N95 particulate respirator if powder is aerosolized.[1]

  • Dry Containment:

    • Do not use water.[1] Water may spread the lipophilic compound.[1]

    • Cover the spill with a dry absorbent (Vermiculite or chemically inert pads).[1]

  • Collection:

    • Using a non-sparking scoop, transfer the solid/absorbent mixture into a wide-mouth high-density polyethylene (HDPE) jar.[1]

    • Self-Validating Step: Illuminate the area with a UV lamp (365 nm).[1] If the compound fluoresces (common for quinolines), re-clean any glowing spots.[1]

  • Decontamination: Wipe the surface with an ethanol-dampened pad (the compound is soluble in organic solvents) and place this pad into the same solid waste container.[1]

Waste Segregation & Accumulation

The most common error in disposing of 2-Chloro-6-methoxy-3-phenylquinoline is misclassifying it based on the solvent rather than the solute.[1]

The "Contamination Rule": If you dissolve this halogenated compound (Solute) in a non-halogenated solvent (e.g., Methanol), the entire mixture must be classified as HALOGENATED WASTE .[1]

Decision Logic: Waste Stream Selection

WasteFlow Start Waste Generation: 2-Chloro-6-methoxy-3-phenylquinoline StateCheck Physical State? Start->StateCheck SolidPath Solid Form (Powder, contaminated gloves, silica) StateCheck->SolidPath LiquidPath Liquid Form (Dissolved in solvent) StateCheck->LiquidPath SolidBin CONTAINER A: Solid Hazardous Waste (Tag: Toxic, Organic) SolidPath->SolidBin Double bag SolventCheck Is the Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck ContamRule CONTAMINATION RULE: Solute renders solvent Halogenated SolventCheck->ContamRule No LiquidBin CONTAINER B: Liquid Halogenated Waste (Tag: Halogenated Organic) SolventCheck->LiquidBin Yes HaloYes Yes HaloNo No (e.g., MeOH, Acetone) ContamRule->LiquidBin Must segregate here

Figure 1: Decision tree for segregating 2-Chloro-6-methoxy-3-phenylquinoline waste. Note that the presence of the halogenated solute overrides the classification of non-halogenated solvents.

Container Specifications
  • Solid Waste (Container A):

    • Type: Wide-mouth HDPE drum or bucket with a screw-top lid.[1]

    • Liner: 6-mil polyethylene bag (double-bagged).[1]

    • Labeling: "Hazardous Waste - Solid - Toxic."[1] List the full chemical name. Do not use abbreviations.

  • Liquid Waste (Container B):

    • Type: Safety can (steel or HDPE) or glass carboy with secondary containment.[1]

    • Compatibility: Ensure the container material is compatible with the solvent (e.g., do not use standard plastics for chloroform).[1]

    • Labeling: "Hazardous Waste - Halogenated Solvent."[1][3] Explicitly list "Contains 2-Chloro-6-methoxy-3-phenylquinoline."[1][4]

Final Disposal & Regulatory Compliance

Once the waste leaves your laboratory, it enters the regulated destruction chain.[1] You must ensure your labeling facilitates the correct downstream process.[1]

Destruction Method: High-Temperature Incineration (HTI)

Standard kilns are insufficient.[1] This compound requires HTI (>1100°C) with a residence time of >2 seconds.[1]

  • Mechanism: The high heat breaks the C-Cl bond.[1]

  • Scrubbing: The facility must have a caustic scrubber to neutralize the resulting Hydrogen Chloride (HCl) gas.[1]

  • Why this matters: If you mislabel this as "Non-Halogenated," it may be sent to a fuel-blending facility (cement kiln) that lacks adequate scrubbing, causing illegal acid gas emissions and potential equipment corrosion.[1]

US DOT Shipping Description (Example)

When preparing the manifest (or handing over to EHS):

  • Proper Shipping Name: Toxic solids, organic, n.o.s. (2-Chloro-6-methoxy-3-phenylquinoline).[1]

  • Hazard Class: 6.1 (Toxic).[1]

  • Packing Group: III (assuming moderate toxicity based on quinoline analogs).[1]

References

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Center for Lab Safety.[1] [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] 40 CFR Part 261.[1][5][6] [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Chapter 8, Management of Waste. [Link]

  • PubChem. 2-Chloroquinoline Compound Summary (Structural Analog). National Library of Medicine.[1] [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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